6-Methoxy-1-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-5-8(12-2)4-3-7(9)6-10-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJICJVRIGIYQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-methoxy-1-methyl-1H-indazole chemical properties
An In-Depth Technical Guide to 6-methoxy-1-methyl-1H-indazole: Properties, Synthesis, and Applications
Introduction
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives are key components in numerous therapeutics, demonstrating activities as anti-cancer agents, anti-inflammatory drugs, and serotonin 5-HT₃ receptor antagonists.[1][2][3]
This guide focuses on a specific derivative, This compound . The introduction of a methoxy group at the 6-position and a methyl group at the N1 position significantly alters the parent molecule's physicochemical properties, solubility, and metabolic stability, making it a valuable building block for drug discovery. The N-methylation resolves the tautomeric ambiguity of the parent indazole, locking the scaffold into the more thermodynamically stable 1H-form and providing a fixed vector for molecular elaboration.[2][4] This document serves as a technical resource for researchers, providing in-depth information on its chemical properties, a validated synthetic protocol, reactivity profile, and applications.
Core Chemical and Physical Properties
This compound is a solid at room temperature. Its core structure features the aromatic indazole ring system with a methoxy group (-OCH₃) on the benzene ring and a methyl group (-CH₃) on the pyrazole nitrogen at position 1. The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic system, while the N-methyl group enhances lipophilicity.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1236127-55-1 | [5] |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Monoisotopic Mass | 162.0793 Da | [5] |
| Appearance | Solid (predicted) | [6] |
| Topological Polar Surface Area | 27 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Complexity | 163 | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a specific experimental spectrum for this exact molecule is not publicly available, a detailed prediction can be made based on established principles and data from closely related analogs.[7][8][9]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton.
-
N-CH₃: A sharp singlet around 3.9-4.1 ppm, characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring.
-
O-CH₃: A sharp singlet around 3.8-3.9 ppm.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (approx. 6.8-7.8 ppm). The H7 proton will likely be a doublet, coupled to H5. The H5 proton will appear as a doublet of doublets, coupled to H7 and H4. The H4 proton, being ortho to the electron-donating methoxy group, will likely be the most upfield of the benzene protons, appearing as a doublet.
-
Indazole C3-H: A singlet around 8.0 ppm, characteristic of the proton at the 3-position of the indazole ring.
-
-
¹³C NMR (Carbon NMR):
-
N-CH₃ and O-CH₃: Signals for the methyl carbons are expected in the upfield region, typically around 35-40 ppm for N-CH₃ and 55-60 ppm for O-CH₃.
-
Aromatic and Heteroaromatic Carbons: The remaining carbons of the bicyclic system will appear in the downfield region (approx. 90-160 ppm). The carbon bearing the methoxy group (C6) will be significantly shielded and appear further upfield compared to other aromatic carbons, while C3a and C7a at the ring junction will also have characteristic shifts.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (~1450-1620 cm⁻¹), and a strong C-O stretching band from the methoxy group (~1250 cm⁻¹).[7]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 162 or 163, respectively, confirming the molecular weight.
Synthesis and Mechanistic Insights
The most direct and common synthesis of this compound is the N-alkylation of the commercially available precursor, 6-methoxy-1H-indazole. A critical challenge in the alkylation of N-unsubstituted indazoles is controlling the regioselectivity, as the reaction can yield both N1 and N2-alkylated products.[10][11] The 1H-tautomer is generally more stable, but reaction conditions can influence the outcome.[4] To favor the thermodynamically preferred N1 product, a standard protocol involves using a suitable base and alkylating agent in a polar aprotic solvent.
Experimental Protocol: N1-Methylation of 6-methoxy-1H-indazole
-
Objective: To synthesize this compound with high regioselectivity for the N1 isomer.
-
Reagents:
-
6-methoxy-1H-indazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Methyl iodide (CH₃I, 1.2 eq) or Dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxy-1H-indazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Causality: Add sodium hydride (1.2 eq) portion-wise. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, forming the indazolide anion. This ensures the reaction proceeds efficiently. The low temperature helps control the exothermic reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the anion is typically accompanied by hydrogen gas evolution.
-
Add methyl iodide (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Validation: Purify the crude product by silica gel column chromatography. The regiochemistry of the final product must be confirmed by ¹H NMR, with the N1-methyl signal typically appearing slightly downfield compared to the N2-methyl signal in analogous compounds.[2]
-
Caption: Synthetic workflow for N-methylation of 6-methoxy-1H-indazole.
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by the interplay of its constituent parts: the electron-rich pyrazole ring and the activated benzene ring.
-
Electrophilic Aromatic Substitution (EAS): The benzene portion of the indazole is activated towards EAS by the electron-donating methoxy group. The directing effects of the methoxy group (ortho-, para-directing) and the fused pyrazole ring will determine the position of substitution. Electrophiles are likely to attack positions 4, 5, and 7. Position 7 is sterically hindered by the N1-methyl group, and position 5 is para to the strongly activating methoxy group, making it a highly probable site for substitution. Position 4 is also activated (ortho to the methoxy group).
-
Reactivity at C3: The C3 position of the indazole ring can be susceptible to lithiation followed by quenching with an electrophile, allowing for functionalization at this site.
-
N-Oxidation: The nitrogen atoms, particularly the more basic N2, could potentially undergo oxidation, although this is less common.
Caption: Potential sites for electrophilic attack and functionalization.
Applications in Research and Drug Development
The indazole core is a cornerstone in modern drug design, and this compound serves as a crucial intermediate and building block.
-
Kinase Inhibitors: The indazole scaffold is adept at forming key hydrogen bonds with the hinge region of protein kinases. Many kinase inhibitors feature a substituted indazole core. The 6-methoxy group can provide additional interactions or modulate solubility and cell permeability, making this compound a valuable starting point for inhibitor libraries.
-
Bioisostere for Indole and Phenol: Indazoles are often used as bioisosteres for indoles or phenols. This compound can mimic the structure of N-methyl-6-methoxyindole, but with an additional hydrogen bond acceptor (N2) that can improve target affinity and alter physicochemical properties.
-
Patented Scaffolds: While specific drugs containing this exact molecule may not be on the market, numerous patents cite closely related substituted indazoles for a range of therapeutic uses, including as modulators for IRAK4 and in compounds for blocking the reuptake of norepinephrine, dopamine, and serotonin.[12]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from related indazole compounds.[6][13]
-
Hazard Classification (Predicted):
-
Recommended Handling Procedures:
-
Handle in a well-ventilated area or a chemical fume hood.[14]
-
Avoid breathing dust, fumes, or vapors.[15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]
-
Wash hands thoroughly after handling.[16]
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a heterocyclic compound of significant interest to the scientific and pharmaceutical research communities. Its defined structure, which resolves the tautomeric ambiguity of its parent, combined with the electronic influence of the methoxy group, makes it a predictable and versatile building block. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the rational design of novel small-molecule therapeutics, particularly in the realm of kinase inhibition and central nervous system disorders. Continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 6-Methoxy-3-methyl-1H-indazole | 7746-29-4 [sigmaaldrich.com]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3522-07-4|6-Methoxy-1H-indazole: In Stock [parkwayscientific.com]
- 13. 6-Methoxy-1H-indazole price,buy 6-Methoxy-1H-indazole - chemicalbook [chemicalbook.com]
- 14. angenechemical.com [angenechemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Mechanism of Action of 6-methoxy-1-methyl-1H-indazole
A Note to the Researcher: The following guide addresses the potential mechanism of action of this compound. It is important to note that, as of the latest available data, the specific molecular targets and signaling pathways for this particular compound are not extensively documented in peer-reviewed literature. Therefore, this document synthesizes information on the broader class of indazole derivatives to provide a scientifically grounded framework for hypothesizing and investigating the mechanism of action of this compound.
The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from the ability of the indazole core to serve as a versatile template for the development of ligands that can interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4] Numerous synthetic indazole derivatives have demonstrated therapeutic potential, with some, such as the anti-cancer drug pazopanib and the antiemetic agent granisetron, achieving clinical use.[4][5] The thermodynamic stability of the 1H-indazole tautomer makes it a common starting point for drug design and synthesis.[1]
The specific compound, this compound, features a methoxy group at the 6-position and a methyl group at the 1-position of the indazole ring. These substitutions are expected to modulate the electronic and steric properties of the parent molecule, influencing its pharmacokinetic profile and target interactions.
Known Biological Activities of Indazole Derivatives: A Foundation for Hypothesis
The indazole scaffold is associated with a broad spectrum of biological effects. Understanding these provides a basis for postulating the potential activities of this compound.
| Biological Activity | Examples of Indazole-Containing Molecules | Potential Mechanisms of Action |
| Anti-inflammatory | Benzydamine, Bendazac | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β), modulation of inflammatory signaling pathways.[2][6] |
| Anticancer | Pazopanib, Axitinib, Niraparib | Inhibition of protein kinases (e.g., tyrosine kinases), interference with DNA repair mechanisms.[1][4][5] |
| Neuroprotective/Neuromodulatory | Granisetron | Antagonism of serotonin receptors (e.g., 5-HT3).[2][4] Indazole analogs of 5-MeO-DMT have shown activity as serotonin receptor 2 agonists.[7] |
| Antimicrobial | Various synthetic derivatives | Inhibition of essential bacterial enzymes, disruption of microbial cell integrity.[2][8] |
Hypothesized Mechanisms of Action for this compound
Based on the established activities of the indazole class, several potential mechanisms of action can be proposed for this compound. The presence of the 6-methoxy group, an electron-donating substituent, and the 1-methyl group, which can influence planarity and solubility, will likely play a key role in determining the specific biological targets.
Potential as a Kinase Inhibitor
Many indazole-based compounds function as ATP-competitive kinase inhibitors.[3] The indazole ring can mimic the adenine structure of ATP, allowing it to bind to the ATP-binding pocket of various kinases.
Potential Signaling Pathway: Kinase Inhibition
Caption: Hypothetical kinase inhibition by this compound.
Modulation of Serotonin Receptors
Given that indazole is a known bioisostere of indole, the core structure of serotonin and many psychedelic compounds, it is plausible that this compound could interact with serotonin receptors.[7] The 6-methoxy group is a common feature in psychoactive tryptamines, and its presence here could confer affinity for 5-HT receptor subtypes.
Potential Signaling Pathway: Serotonin Receptor Modulation
Caption: Potential modulation of a G-protein coupled serotonin receptor.
Experimental Workflow for Elucidating the Mechanism of Action
A systematic experimental approach is necessary to determine the true mechanism of action of this compound.
Experimental Workflow Diagram
Caption: A workflow for identifying and validating the mechanism of action.
Detailed Experimental Protocols
1. Initial Phenotypic Screening:
-
Objective: To identify a quantifiable biological effect of the compound.
-
Methodology:
-
Select a panel of relevant cell lines (e.g., cancer cell lines, immune cells).
-
Treat cells with a dose-response range of this compound.
-
Assess various phenotypic endpoints, such as cell proliferation (e.g., using an MTT assay), apoptosis (e.g., using Annexin V staining), or cytokine secretion (e.g., using ELISA).
-
2. Target Identification via Affinity Chromatography-Mass Spectrometry:
-
Objective: To isolate the protein targets that physically interact with the compound.
-
Methodology:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
3. Target Validation with Surface Plasmon Resonance (SPR):
-
Objective: To confirm and quantify the binding interaction between the compound and a putative protein target.
-
Methodology:
-
Immobilize the purified recombinant target protein on an SPR sensor chip.
-
Flow solutions of this compound at various concentrations over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Calculate the binding affinity (KD) from the association and dissociation rates.
-
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its chemical structure, based on the privileged indazole scaffold, suggests a high potential for biological activity. The hypotheses presented in this guide, centered on kinase inhibition and serotonin receptor modulation, offer rational starting points for investigation. A systematic and multi-faceted experimental approach, as outlined above, will be crucial in uncovering the specific molecular interactions and downstream signaling pathways governed by this compound. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. 6-Methoxy-1H-indazole | 3522-07-4 | Benchchem [benchchem.com]
- 6. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6-methoxy-1-methyl-1H-indazole
Introduction
6-methoxy-1-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for experimental design and data interpretation.
Molecular Structure and Isomerism
A critical aspect of indazole chemistry is the potential for N-alkylation to occur at either the N-1 or N-2 position of the pyrazole ring, leading to isomeric products.[1] NMR spectroscopy is a particularly powerful tool for distinguishing between these isomers.[1] This guide focuses on the N-1 isomer, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful technique for the unambiguous structure determination of organic molecules in solution.[2] It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the connectivity of atoms.
Experimental Protocol: NMR Data Acquisition
A robust and reproducible NMR dataset is foundational to accurate structural analysis. The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is particularly useful for observing exchangeable protons, though this is less critical for the N-methylated target compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for optimal resolution.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is standard.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.
-
Acquisition Time: An acquisition time of 2-4 seconds provides good digital resolution.
-
Number of Scans: 8 to 64 scans are typically sufficient, depending on the sample concentration.
-
3. ¹³C NMR Acquisition:
-
Decoupling: Acquire a proton-decoupled spectrum to simplify the carbon signals to singlets.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Spectral Editing (DEPT): Employ Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
Data Interpretation: Predicted ¹H and ¹³C NMR Spectra
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.8 - 8.0 | s | - |
| H-7 | ~7.5 - 7.7 | d | ~8.5 - 9.0 |
| H-4 | ~6.8 - 7.0 | d | ~2.0 - 2.5 |
| H-5 | ~6.7 - 6.9 | dd | ~8.5 - 9.0, ~2.0 - 2.5 |
| N-CH₃ | ~4.0 - 4.2 | s | - |
| O-CH₃ | ~3.8 - 3.9 | s | - |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~140 - 142 |
| C-6 | ~158 - 160 |
| C-3a | ~122 - 124 |
| C-3 | ~133 - 135 |
| C-7 | ~120 - 122 |
| C-5 | ~110 - 112 |
| C-4 | ~92 - 94 |
| N-CH₃ | ~35 - 37 |
| O-CH₃ | ~55 - 56 |
Causality Behind Predicted Shifts:
-
The deshielding of the H-3 proton is characteristic of its position adjacent to the pyrazole nitrogen and within the aromatic system.
-
The methoxy group at C-6 is an electron-donating group, which will cause a noticeable upfield shift (lower ppm) for the ortho (H-5 and H-7) and para (H-4, though not directly para) protons compared to unsubstituted indazole.
-
The N-methyl and O-methyl groups will appear as sharp singlets in the upfield region of the spectrum.
-
In the ¹³C NMR spectrum, the carbon attached to the oxygen of the methoxy group (C-6) will be significantly deshielded.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[4]
Experimental Protocol: IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Collection: The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation: Expected IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2950 - 2850 | C-H stretch | Aliphatic (CH₃) |
| ~1620 - 1600 | C=C stretch | Aromatic ring |
| ~1500 - 1450 | C=N stretch | Indazole ring |
| ~1250 - 1200 | C-O stretch | Aryl ether (asymmetric) |
| ~1050 - 1000 | C-O stretch | Aryl ether (symmetric) |
The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would be a key indicator of successful N-methylation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[5]
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, and it is commonly coupled with liquid chromatography (LC-MS).
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is used to determine the accurate mass and elemental composition.
-
LC-MS Conditions:
-
The compound is first separated using HPLC or UPLC.
-
The eluent is then directed into the ESI source of the mass spectrometer.
-
Data Interpretation: Expected Mass Spectrum
-
Molecular Ion: The primary piece of information from the mass spectrum will be the molecular ion peak. For this compound (C₉H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 163.0866 m/z.
-
Fragmentation Pattern: While the detailed fragmentation is complex, some predictable fragmentation pathways for indazoles involve the loss of small molecules or radicals. A potential fragmentation pathway is illustrated in the diagram below.
Visualization of Analytical Workflows
Logical Workflow for Spectroscopic Characterization
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Mivavotinib (TAK-659): A Technical Guide to a Novel Dual SYK/FLT3 Inhibitor in Oncology Research
Introduction: The Rationale for Dual Kinase Inhibition in Hematologic Malignancies
In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple oncogenic signaling pathways presents a compelling strategy to overcome resistance and enhance therapeutic efficacy. Mivavotinib (also known as TAK-659; CAS Number 1236127-55-1) has emerged as a significant investigational agent embodying this principle. It is an orally available, potent, and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3)[1][2][3]. This guide provides an in-depth technical overview of Mivavotinib, its mechanism of action, and its applications in preclinical and clinical research, tailored for researchers, scientists, and drug development professionals.
Spleen Tyrosine Kinase is a critical mediator of signal transduction downstream of the B-cell receptor (BCR), and its aberrant activation is a key driver in various B-cell malignancies[4][5]. FMS-like Tyrosine Kinase 3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells; mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis[6][7]. The dual inhibition of SYK and FLT3 by Mivavotinib, therefore, offers a rational therapeutic approach for a range of hematologic cancers.
Physicochemical Properties and Structure
While the primary focus of this guide is on the applications of Mivavotinib, a basic understanding of its chemical identity is essential.
| Property | Value | Source |
| CAS Number | 1236127-55-1 | [8][9][10] |
| Molecular Formula | C9H10N2O | [8][10] |
| Molecular Weight | 162.19 g/mol | [8][9][10] |
| Synonyms | TAK-659, Mivavotinib | [2][6] |
Mechanism of Action: A Two-Pronged Attack on Cancer Signaling
Mivavotinib functions as a Type 1 tyrosine kinase inhibitor, competitively binding to the ATP-binding pocket of active SYK and FLT3[6][7]. This dual inhibition disrupts downstream signaling pathways crucial for the survival and proliferation of malignant cells.
SYK Inhibition and its Impact on B-Cell Malignancies
In B-cell lymphomas, chronic active BCR signaling is a key oncogenic driver. SYK is a central node in this pathway. Upon BCR engagement, SYK is activated and phosphorylates downstream effectors, leading to the activation of pro-survival pathways such as PI3K/AKT and NF-κB. By inhibiting SYK, Mivavotinib effectively blocks these signals, inducing apoptosis in lymphoma cells. Preclinical studies have demonstrated its inhibitory activity in models of diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL)[1][11].
FLT3 Inhibition in Acute Myeloid Leukemia
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation of myeloid blasts. Mivavotinib's potent inhibition of FLT3 makes it a promising candidate for the treatment of FLT3-mutated AML[6][7].
The following diagram illustrates the dual inhibitory action of Mivavotinib on the SYK and FLT3 signaling pathways.
Caption: Dual inhibitory mechanism of Mivavotinib on SYK and FLT3 signaling pathways.
Preclinical and Clinical Applications
Mivavotinib has been investigated in a range of hematologic malignancies and solid tumors, demonstrating promising anti-tumor activity.
B-Cell Lymphomas
Phase I and II clinical trials have evaluated Mivavotinib in patients with relapsed or refractory B-cell lymphomas, including DLBCL and FL[1][3][11]. These studies have shown single-agent activity with a manageable safety profile[1][3]. The maximum tolerated dose (MTD) in a phase I study was determined to be 100 mg once daily[1][3].
| Clinical Trial Data in B-Cell Lymphoma | |
| Indication | Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) |
| Overall Response Rate (ORR) | 28% (in a cohort of 43 response-evaluable patients) |
| Complete Response (CR) | 19% |
| Source | [1] |
| Indication | Relapsed/Refractory Follicular Lymphoma (FL) |
| Overall Response Rate (ORR) | 89% (in a cohort of 9 response-evaluable patients) |
| Complete Response (CR) | 22% |
| Source | [1] |
Acute Myeloid Leukemia (AML)
A phase Ib study investigated Mivavotinib in patients with relapsed or refractory AML. The study explored both once-daily and twice-daily dosing regimens and observed complete responses, particularly in patients with FLT3-ITD mutations[6][7][12]. However, the study also highlighted a potential bleeding risk, likely associated with SYK inhibition, necessitating careful patient selection and monitoring[6][7].
Solid Tumors
The role of SYK in solid tumors is an emerging area of research. Preclinical studies have shown that Mivavotinib can inhibit the growth of gastric, breast, and ovarian cancer models[13]. A phase I study also included patients with advanced solid tumors[4].
Experimental Protocol: In Vitro Proliferation Assay
The following is a representative protocol for evaluating the anti-proliferative effects of Mivavotinib on a B-cell lymphoma cell line.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of Mivavotinib in a DLBCL cell line.
Materials:
-
DLBCL cell line (e.g., TMD8, OCI-Ly10)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Mivavotinib (TAK-659) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Harvest DLBCL cells in the logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of Mivavotinib in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for the compound dilutions.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted Mivavotinib or vehicle control.
-
Incubate the plate for an additional 72 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the Mivavotinib concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
The following diagram outlines the experimental workflow for the in vitro proliferation assay.
Caption: Experimental workflow for determining the in vitro anti-proliferative activity of Mivavotinib.
Pharmacokinetics and Safety Profile
Clinical studies have provided insights into the pharmacokinetic and safety profile of Mivavotinib.
-
Absorption and Half-life: Mivavotinib is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 2 hours. It exhibits a long terminal half-life of about 37 hours, supporting once-daily dosing[1][3].
-
Safety and Tolerability: The most common treatment-related adverse events are generally asymptomatic and reversible elevations in clinical laboratory values, such as increased amylase, lipase, and creatine phosphokinase[1][3][14]. As mentioned, bleeding events have been observed, particularly in patients with thrombocytopenia, which is an important consideration for clinical development[6][7].
Conclusion and Future Directions
Mivavotinib (TAK-659) represents a promising therapeutic agent with a unique dual inhibitory mechanism targeting SYK and FLT3. Its demonstrated activity in B-cell malignancies and AML underscores the potential of this approach. Further research is warranted to optimize its therapeutic window, particularly in combination with other agents, and to explore its utility in other cancer types where SYK or FLT3 signaling may play a role. The insights gained from ongoing and future studies will be crucial in defining the clinical niche for this novel targeted therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 7. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. CAS:1236127-55-1, 6-甲氧基-1-甲基-1H-吲唑-毕得医药 [bidepharm.com]
- 10. 6-Methoxy-1-Methyl-1H-indazole | 1236127-55-1 [m.chemicalbook.com]
- 11. ashpublications.org [ashpublications.org]
- 12. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
Introduction: The Privileged Indazole Scaffold and a Compound of Interest
An In-depth Technical Guide to 6-methoxy-1-methyl-1H-indazole: Synthesis, Properties, and Biological Frontiers
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in numerous bioactive molecules and approved pharmaceuticals, where it imparts desirable pharmacological properties.[1][3] The stability of the 1H-indazole tautomer, its aromatic nature, and its capacity for diverse substitutions make it a versatile core for drug design.[2][4][5] Derivatives of this scaffold have demonstrated a vast range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[6][7][8]
Within this important chemical class lies this compound. This specific derivative is characterized by two key functionalizations: a methoxy group at the 6-position, which can influence lipophilicity and metabolic stability, and a methyl group at the N1 position of the pyrazole ring. The selective introduction of this N1-alkyl group is a common challenge in indazole synthesis, making its controlled synthesis a topic of significant chemical interest.[9][10]
While broadly studied as a synthetic building block, recent research has illuminated the potential of this compound as a potent psychoactive agent, acting as a bioisostere for indole-containing tryptamines such as the serotonin 2A receptor agonist 5-MeO-DMT.[11] This discovery positions the compound not merely as an intermediate, but as a valuable tool for neuropharmacological research and a potential lead for the development of novel therapeutics targeting the serotonergic system. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and known biological activities for researchers, chemists, and drug development professionals.
PART 1: Physicochemical and Structural Properties
The fundamental properties of this compound define its behavior in chemical and biological systems. These characteristics are essential for experimental design, from selecting appropriate solvents for synthesis to predicting its interaction with biological membranes.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [12] |
| Molecular Weight | 162.19 g/mol | [12] |
| Monoisotopic Mass | 162.079312947 Da | [12] |
| Physical Form | Solid | |
| Topological Polar Surface Area | 27 Ų | [12] |
| Hydrogen Bond Acceptor Count | 2 | [12] |
| Complexity | 163 | [12] |
| CAS Number | 1236127-55-1 | [12] |
PART 2: Synthesis and Regiochemical Control
The synthesis of this compound hinges on the critical step of N-alkylation of the 6-methoxy-1H-indazole precursor. A significant challenge in this process is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring, often yielding a mixture of products.[10][13] The thermodynamic stability generally favors the 1H-tautomer, making the N1-substituted product the more stable isomer.[5][14] However, reaction conditions dictate the kinetic versus thermodynamic outcome.
Causality of Experimental Choices for N1-Selectivity
Achieving high N1-selectivity requires conditions that favor the formation of the thermodynamically preferred product. The choice of a strong, non-nucleophilic base and an appropriate solvent system is paramount.
-
Base Selection (Sodium Hydride, NaH): Sodium hydride is an effective choice because it irreversibly deprotonates the indazole, forming the indazole anion. This prevents an equilibrium between the starting material and the product, which could allow for isomerization. The resulting sodium cation (Na+) can coordinate with the N2 atom and the oxygen of a C3 substituent (if present), sterically and electronically favoring the subsequent attack of the electrophile at the N1 position.[9][10]
-
Solvent System (Tetrahydrofuran, THF): A polar aprotic solvent like THF is ideal. It effectively solvates the sodium cation without participating in the reaction. Unlike protic solvents, it does not compete with the indazole for the base. Furthermore, compared to highly polar solvents like DMSO, THF can provide better N1-selectivity.[9][14]
The combination of NaH in THF has proven to be a promising system for achieving high N1 regioselectivity in the alkylation of various substituted indazoles.[14][15]
Experimental Workflow: N1-Alkylation of 6-Methoxy-1H-indazole
Caption: Workflow for the regioselective N1-methylation of 6-methoxy-1H-indazole.
Detailed Synthesis Protocol
This protocol is adapted from established methodologies for selective N1-alkylation of indazoles.[16]
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 6-methoxy-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise to the stirred solution. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0°C for 30-60 minutes, during which the solution may become a slurry as the sodium salt of the indazole forms.
-
Methylation: Add iodomethane (CH₃I, 1.1-1.3 eq) dropwise to the reaction mixture via syringe. Causality: Iodomethane is a potent electrophile for methylation. Dropwise addition maintains temperature control.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired N1-methylated product from the minor N2-isomer and other impurities.
PART 3: Biological Activity and Mechanism of Action
While research on this compound is still emerging, its structural similarity to key neurochemicals and the established pharmacology of the indazole scaffold provide a strong basis for understanding its biological potential.
The Indazole Scaffold as a Bioisostere
Indazoles are often used as effective bioisosteres for indoles, a core structure in many biologically active compounds, including the neurotransmitter serotonin.[11] This substitution can improve metabolic stability, plasma clearance, and oral bioavailability while retaining or modifying the interaction with the biological target.[11] The primary known biological activity of this compound stems from its role as a structural analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).
Activity as a Serotonin 5-HT₂ Receptor Agonist
Research has specifically evaluated this compound and related analogs for their functional activity at serotonin (5-HT) receptors.[11] These studies are critical for understanding its potential psychoactive and therapeutic effects, as the 5-HT₂ family of receptors, particularly 5-HT₂ₐ, are the primary targets for classic psychedelic compounds.
| Compound | Target Receptor | Potency (EC₅₀, nM) | Efficacy (% of 5-HT) |
| This compound | 5-HT₂ₐ | 170 | 88% |
| This compound | 5-HT₂ₑ | 110 | 94% |
| This compound | 5-HT₂C | 430 | 95% |
| 5-MeO-DMT (Reference) | 5-HT₂ₐ | 16 | 100% |
| (Data synthesized from figures and text in ACS Medicinal Chemistry Letters, 2023)[11] |
The data indicates that this compound is a potent agonist at all three 5-HT₂ receptor subtypes, with the highest potency for the 5-HT₂ₑ receptor. While it is less potent than its indole counterpart, 5-MeO-DMT, it demonstrates significant efficacy, confirming its role as a functional bioisostere.
Hypothesized Mechanism of Action
Caption: Hypothesized signaling pathway for this compound at 5-HT₂ receptors.
As an agonist, the compound binds to the 5-HT₂ G-protein coupled receptors (GPCRs). This binding induces a conformational change in the receptor, leading to the activation of the Gq/11 protein signaling cascade. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for the downstream cellular responses associated with receptor activation, including increases in intracellular calcium and protein kinase C activation.
Protocol: In Vitro FLIPR Calcium Mobilization Assay
This protocol outlines the general steps for assessing functional agonism at Gq-coupled receptors like the 5-HT₂ family.
-
Cell Culture: Culture HEK293 cells (or another suitable cell line) stably expressing the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C and 5% CO₂.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., 5-HT or 5-MeO-DMT) in the assay buffer.
-
FLIPR Assay: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The FLIPR instrument will then perform an automated, online addition of the compound dilutions to the wells.
-
Data Acquisition: Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the full calcium mobilization response.
-
Data Analysis: For each concentration, calculate the maximum fluorescence response over baseline. Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Conclusion and Future Directions
This compound stands as a molecule of significant interest at the intersection of synthetic chemistry and neuropharmacology. Its synthesis, while requiring careful control of regioselectivity, is achievable through established methodologies that favor the desired N1-alkylated isomer. The true value of this compound, however, lies in its demonstrated activity as a potent serotonin 5-HT₂ receptor agonist.[11]
As a functional bioisostere of indole-based tryptamines, it serves as an important research tool for several reasons:
-
Structure-Activity Relationship (SAR) Studies: It allows for the systematic exploration of how replacing the indole nitrogen with a pyrazole ring affects receptor binding, potency, and functional selectivity.
-
Pharmacokinetic Optimization: Indazoles often possess superior metabolic stability compared to indoles, making this scaffold a promising starting point for developing drug candidates with improved pharmacokinetic profiles.[11]
-
Probing Receptor Function: As a novel agonist, it can be used to further elucidate the complex signaling pathways and physiological roles of the 5-HT₂ receptor subtypes.
Future research should focus on a more comprehensive in vivo characterization of its effects, including behavioral studies in animal models, and a full pharmacokinetic and metabolic profiling. Furthermore, given the broad therapeutic potential of the indazole scaffold, screening this compound against other relevant targets, such as a panel of protein kinases, could uncover additional, unanticipated biological activities.[3][8]
References
- 1. 6-Methoxy-1H-indazole | 3522-07-4 | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. caribjscitech.com [caribjscitech.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole ring system, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has solidified its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, capacity for diverse substitutions, and ability to mimic endogenous ligands like purines by engaging in critical hydrogen bonding interactions have made it a cornerstone of modern drug design. This guide provides a comprehensive technical overview of the biological significance of the indazole core, charting its journey from a chemical curiosity to the central pharmacophore in numerous FDA-approved drugs. We will delve into its multifaceted pharmacological activities, explore the structure-activity relationships that govern its potency and selectivity, and provide detailed experimental workflows for its synthesis and biological evaluation. This document is intended to serve as an authoritative resource for professionals dedicated to the discovery and development of novel therapeutics, grounding key mechanistic claims and protocols in verifiable, high-quality references.
The Indazole Nucleus: Physicochemical Properties and Structural Attributes
Indazole (also known as benzopyrazole) is an aromatic heterocyclic compound that exists primarily in two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[4][5][6] This tautomerism is a critical feature, influencing the molecule's hydrogen bonding capabilities and its interaction with biological targets.[6] As a bioisostere of indole, the indazole scaffold can mimic the binding of tryptophan or other indole-containing molecules, yet it offers distinct electronic properties and metabolic stability, making it a highly valuable building block in drug design.[1]
Diagram 1: Tautomeric Forms of Indazole
Caption: The two primary tautomeric forms of the indazole scaffold.
The presence of two nitrogen atoms provides opportunities for hydrogen bond donation and acceptance, which are crucial for high-affinity binding to enzyme active sites and receptors. The benzene ring allows for extensive derivatization, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic profiles.
Broad-Spectrum Pharmacological Activities of Indazole Derivatives
The true significance of the indazole scaffold lies in its remarkable versatility, with derivatives demonstrating a wide array of pharmacological activities.[5][7] This has led to the development of clinically successful drugs across multiple therapeutic areas, most notably in oncology.
Table 1: Selected FDA-Approved Drugs Featuring the Indazole Scaffold
| Drug Name (Brand) | Primary Target(s) | Therapeutic Indication |
| Pazopanib (Votrient) | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][8][9] |
| Niraparib (Zejula) | PARP1, PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer[4][10][11] |
| Axitinib (Inlyta) | VEGFR | Renal Cell Carcinoma[1][12] |
| Granisetron (Kytril) | 5-HT3 Receptor Antagonist | Chemotherapy-Induced Nausea and Vomiting[1][13] |
| Entrectinib (Rozlytrek) | TRKA/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK Gene Fusion Cancers[13] |
| Benzydamine (Tantum) | Anti-inflammatory | Pain and Inflammation[1][4] |
Anti-Cancer Activity: A Pillar of Indazole Therapeutics
The indazole moiety is a privileged structure in oncology drug development, forming the core of potent inhibitors targeting key pathways in cancer progression.[12][14][15]
A significant number of indazole-based anticancer agents function as protein kinase inhibitors.[16][17] By mimicking the adenine structure of ATP, the indazole core can competitively bind to the ATP-binding pocket of various kinases, blocking their catalytic activity and disrupting downstream signaling pathways that drive tumor growth and angiogenesis.[18]
Pazopanib: This multi-targeted tyrosine kinase inhibitor primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and c-Kit.[8][19][20] By inhibiting these receptors, Pazopanib potently blocks tumor angiogenesis—the formation of new blood vessels essential for tumor survival and metastasis—and directly inhibits tumor cell proliferation.[9][20][21]
Diagram 2: Pazopanib's Mechanism of Action
Caption: Pazopanib inhibits RTKs, blocking key downstream signaling pathways.
Niraparib: This drug is a potent and highly selective inhibitor of Poly(ADP-ribose) Polymerase enzymes (PARP-1 and PARP-2).[10][11] PARP enzymes are critical for repairing single-strand DNA breaks.[22][23] In cancer cells with mutations in DNA repair genes like BRCA1 or BRCA2, the homologous recombination repair (HRR) pathway for double-strand breaks is already compromised. When Niraparib is introduced, it inhibits PARP, preventing the repair of single-strand breaks. These unrepaired breaks accumulate and convert to lethal double-strand breaks during DNA replication.[23] Since the HRR pathway is deficient, the cell cannot repair this damage and undergoes apoptosis. This concept, where a deficiency in two genes or pathways simultaneously leads to cell death while a deficiency in only one does not, is known as "synthetic lethality."[22] Niraparib also "traps" the PARP enzyme on the damaged DNA, creating a toxic complex that further contributes to cell death.[23][24]
Diagram 3: Niraparib's Synthetic Lethality Mechanism
Caption: Niraparib induces synthetic lethality in HR-deficient cancer cells.
Anti-Inflammatory and Analgesic Activity
Several indazole derivatives are established non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Benzydamine: Used for its analgesic and anti-inflammatory properties, providing relief from pain and inflammation.[1]
-
Bendazac: Another indazole-based NSAID used to treat inflammation.[1][4]
The mechanism for some of these agents involves the activation of soluble guanylate cyclase (sGC) or inhibition of enzymes like phosphodiesterase, distinct from traditional COX inhibition.[25]
Neuroprotective and CNS Applications
The indazole scaffold is present in drugs targeting the central nervous system.
-
Granisetron: A selective 5-HT3 receptor antagonist, it is a crucial antiemetic agent used to prevent the severe nausea and vomiting associated with cancer chemotherapy and radiation.[1]
-
JNK3 Inhibitors: Certain indazole derivatives have been developed as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3).[1] As JNK3 is implicated in neuronal apoptosis, these compounds are being investigated as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1]
Antimicrobial and Antiparasitic Properties
The versatility of the indazole core extends to infectious diseases.[26][27]
-
Antibacterial: Novel indazole derivatives have been synthesized that act as DNA gyrase inhibitors, showing potent activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[1][28]
-
Antifungal: Certain derivatives have demonstrated efficacy against fungal pathogens such as Candida albicans and Candida glabrata.[1]
-
Antiprotozoal: Indazole compounds have been reported with activity against parasites like E. histolytica and T. vaginalis.[29]
Synthesis and Biological Evaluation: A Practical Framework
The successful development of indazole-based therapeutics hinges on efficient synthetic strategies and robust biological evaluation protocols.
General Workflow for Indazole Drug Discovery
The process from concept to a potential lead compound follows a structured, iterative path. The causality behind this workflow is to ensure that synthetic efforts are guided by biological data, allowing for rapid optimization of potency, selectivity, and drug-like properties.
Diagram 4: General Workflow for Synthesis and Evaluation
Caption: Iterative workflow for the discovery of bioactive indazole compounds.
Experimental Protocol: Synthesis of 1H-Indazoles via PIFA-Mediated Oxidative C-N Bond Formation
This protocol describes a modern, metal-free approach for constructing the 1H-indazole scaffold from readily available arylhydrazones.[1][4] This method is chosen for its mild conditions and broad substrate scope, representing an efficient and reliable synthetic choice.
Objective: To synthesize a substituted 1H-indazole from its corresponding arylhydrazone precursor.
Materials:
-
Arylhydrazone (1.0 mmol, 1.0 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, magnetic stirrer, etc.)
Methodology:
-
Reaction Setup: To a dry 25 mL round-bottom flask under an inert atmosphere (Argon), add the arylhydrazone (1.0 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (10 mL). Stir the solution at room temperature until fully dissolved.
-
Oxidant Addition: Add PIFA (1.2 mmol) to the solution in one portion. The reaction is often accompanied by a color change.
-
Causality Note: PIFA is a hypervalent iodine reagent that acts as a mild oxidant, mediating the intramolecular electrophilic C-H amination/cyclization to form the N-N and C-N bonds of the indazole ring without the need for a metal catalyst.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) to neutralize the trifluoroacetic acid byproduct, followed by saturated aqueous Na₂S₂O₃ (10 mL) to reduce any excess PIFA.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a self-validating system; its purity can be initially assessed by TLC and NMR. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1H-indazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
This protocol is a standard method to assess the cytotoxic or anti-proliferative effect of a novel indazole compound on cancer cell lines.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of an indazole derivative against a cancer cell line (e.g., MCF-7 breast cancer).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Indazole test compound, dissolved in DMSO to make a 10 mM stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality Note: Seeding a precise number of cells and allowing them to adhere ensures a consistent starting point for measuring proliferation, making the results reproducible and the system self-validating.
-
-
Compound Treatment: Prepare serial dilutions of the indazole stock solution in growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO, same percentage as the highest drug concentration) and a "no treatment" control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Causality Note: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
The indazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating immense biological significance through its presence in a multitude of clinically vital drugs. Its success stems from a unique combination of structural rigidity, synthetic tractability, and the ability to engage in high-affinity interactions with a diverse range of biological targets, from kinases and PARP enzymes to G-protein coupled receptors. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly expand the therapeutic applications of this privileged core.[15] Future research will likely focus on creating more selective inhibitors to minimize off-target effects, exploring novel indazole-based scaffolds for challenging targets, and developing drug conjugates or bifunctional molecules that leverage the indazole moiety for targeted therapeutic delivery. The rich history and proven success of indazole ensure it will remain a focal point of innovation in drug discovery for years to come.[7]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 9. Pazopanib - Wikipedia [en.wikipedia.org]
- 10. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 11. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. caribjscitech.com [caribjscitech.com]
- 19. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 21. droracle.ai [droracle.ai]
- 22. urology-textbook.com [urology-textbook.com]
- 23. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 24. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]
- 26. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benthamdirect.com [benthamdirect.com]
- 28. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Tautomeric forms of substituted indazoles
An In-Depth Technical Guide to the Tautomeric Forms of Substituted Indazoles
Abstract
Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The biological activity and physicochemical properties of these compounds are intrinsically linked to their annular tautomerism, primarily the equilibrium between the 1H- and 2H-tautomeric forms.[2] This guide provides a comprehensive analysis of indazole tautomerism for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental principles governing the stability of these tautomers, the profound influence of substituents and solvent effects, and the critical experimental and computational methodologies for their unambiguous characterization. By elucidating the causality behind experimental choices and the implications for drug design, this document serves as a technical resource for harnessing the nuanced chemistry of indazoles in the pursuit of novel therapeutics.
The Fundamental Principle: Annular Tautomerism in Indazoles
Indazoles, also known as benzopyrazoles, are bicyclic aromatic heterocycles comprising a benzene ring fused to a pyrazole ring.[2] This structure gives rise to prototropic tautomerism, where a hydrogen atom can reside on either of the two nitrogen atoms. This results in three possible forms: 1H-indazole, 2H-indazole, and the much less common 3H-indazole.[1][3]
-
1H-Indazole : This tautomer features a benzenoid structure, which confers significant aromatic stability. It is the thermodynamically favored and predominant form for the unsubstituted parent compound in the gas phase, in solution, and in the solid state.[1][4][5][6]
-
2H-Indazole : This tautomer possesses an ortho-quinonoid structure, which is inherently less stable.[1]
-
3H-Indazole : This form is non-aromatic and generally unstable, though it can be generated through specific synthetic routes like 1,3-dipolar cycloaddition reactions.[1][7]
The energy difference between the 1H and 2H tautomers of unsubstituted indazole is a key parameter. Theoretical calculations and experimental data indicate the 1H-tautomer is more stable by approximately 3.6 to 5.3 kcal/mol (15.1 to 22.4 kJ/mol), depending on the computational method used.[3][8][9] This inherent stability of the 1H form is the baseline from which all substituent and environmental effects must be considered.
Modulating the Equilibrium: Factors Influencing Tautomer Stability
While the 1H tautomer is the default stable form, its predominance is not absolute. The tautomeric equilibrium is a delicate balance that can be significantly shifted by a combination of electronic, steric, and environmental factors. Understanding these influences is paramount for controlling synthetic outcomes and predicting biological activity.
Causality Behind the Influences: The core principle is that any factor stabilizing the charge distribution or conformation of one tautomer relative to the other will shift the equilibrium. For instance, the 2H-tautomer has a significantly larger dipole moment than the 1H-tautomer, making it more sensitive to solvent polarity.[10][11]
-
Electronic Effects of Substituents: The nature and position of substituents on the indazole ring are powerful modulators.
-
Electron-Withdrawing Groups (EWGs): When placed at positions like C3, EWGs (e.g., -NO₂) can decrease the energy difference between the 1H and 2H forms, making the 2H tautomer more accessible, although the 1H form often remains more stable.[8]
-
Electron-Donating Groups (EDGs): The effect of EDGs is position-dependent and can influence the basicity of the nitrogen atoms, thereby affecting the tautomeric preference.
-
Intramolecular Hydrogen Bonding: A strategically placed substituent can form an intramolecular hydrogen bond that selectively stabilizes one tautomer. For example, in certain 3-substituted indazoles, an N–H···O=C bond can stabilize the 2H tautomer in less polar solvents.[8]
-
-
Solvent Effects: The choice of solvent can dramatically alter the tautomeric landscape.
-
Polarity: Polar solvents tend to stabilize the more polar 2H-tautomer, reducing the energy gap between the two forms.[4] However, even in polar media, the 1H tautomer often predominates for the parent indazole.[12]
-
Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the indazole nitrogens, influencing the equilibrium.
-
Dimerization: In some solutions, indazole can form centrosymmetric dimers via hydrogen bonding, which can also influence the stability of the respective tautomeric forms.[8][12]
-
-
pH and pKa: Indazole is an amphoteric molecule with pKa values of approximately 1.04 for protonation and 13.86 for deprotonation.[13] The tautomeric equilibrium is thus pH-dependent. In basic media, deprotonation forms the indazolate anion, which is a key intermediate in N-alkylation reactions. The subsequent reaction of this anion with an electrophile often yields a mixture of N1 and N2 products, with the ratio being influenced by kinetics versus thermodynamics.[4][14]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. caribjscitech.com [caribjscitech.com]
- 12. researchgate.net [researchgate.net]
- 13. Indazole - Wikipedia [en.wikipedia.org]
- 14. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
An In-depth Technical Guide to the Structural Characterization of 6-methoxy-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-1-methyl-1H-indazole is a heterocyclic aromatic organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[1] As a derivative of the indazole scaffold, it holds significant interest within the fields of medicinal chemistry and drug development. The indazole core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities. The strategic placement of a methoxy group at the 6-position and a methyl group at the 1-position of the indazole ring can significantly influence its physicochemical properties, metabolic stability, and biological target interactions.
This technical guide provides a comprehensive overview of the structural characterization of this compound. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide will leverage data from closely related structural analogs to predict its spectroscopic and crystallographic properties. This predictive approach, grounded in the established principles of organic spectroscopy and crystallography, offers a robust framework for the identification and characterization of this and similar molecules.
Molecular Structure and Key Features
The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The key structural features are:
-
1H-Indazole Core: A bicyclic aromatic system.
-
N1-Methylation: The presence of a methyl group on one of the nitrogen atoms of the pyrazole ring. This methylation prevents N-H tautomerism, leading to a more defined structure.
-
6-Methoxy Group: An electron-donating methoxy group on the benzene ring, which influences the electron density distribution and reactivity of the molecule.
Spectroscopic Characterization: A Predictive Approach
Due to the limited availability of direct experimental spectra for this compound, this section will present a predictive analysis based on the known spectroscopic data of structurally similar compounds. This comparative methodology is a standard practice in chemical research for the tentative identification of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the N-methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | s | - |
| H-7 | 7.5 - 7.7 | d | 8.5 - 9.0 |
| H-4 | 7.0 - 7.2 | d | 8.5 - 9.0 |
| H-5 | 6.8 - 7.0 | dd | 8.5 - 9.0, 2.0 - 2.5 |
| N-CH₃ | 4.0 - 4.2 | s | - |
| O-CH₃ | 3.8 - 4.0 | s | - |
Rationale for Predictions:
-
The predictions are based on the analysis of related compounds such as methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate and other substituted indazoles.[2]
-
The electron-donating methoxy group at C-6 is expected to shield the aromatic protons, causing them to appear at slightly lower chemical shifts compared to unsubstituted 1-methyl-1H-indazole.
-
The N-methyl and O-methyl groups are expected to appear as sharp singlets in the upfield region of the spectrum.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | 140 - 142 |
| C-3 | 133 - 135 |
| C-3a | 128 - 130 |
| C-6 | 158 - 160 |
| C-5 | 112 - 114 |
| C-4 | 122 - 124 |
| C-7 | 110 - 112 |
| N-CH₃ | 35 - 37 |
| O-CH₃ | 55 - 57 |
Rationale for Predictions:
-
These predictions are extrapolated from data on similar substituted indazoles.[2]
-
The carbon atom attached to the methoxy group (C-6) is expected to be significantly deshielded and appear at a high chemical shift.
-
The carbons of the N-methyl and O-methyl groups will have characteristic chemical shifts in the upfield region.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
¹H NMR Parameters: Utilize a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C (aromatic) | 1500 - 1600 |
| C-O (ether) | 1000 - 1300 |
| C-N | 1250 - 1350 |
Rationale for Predictions:
-
The predicted absorption bands are based on the characteristic frequencies of the functional groups present in the molecule and data from related methoxy-substituted indazoles.[2]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 162.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the N-methyl group to give a fragment at m/z = 147.
-
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 131.
-
Further fragmentation of the indazole ring system.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Crystallographic Characterization
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not currently available in the public domain, the general procedure for obtaining one is outlined below.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the structural characterization of an organic compound and the relationship between this compound and its structural analogs used for predictive analysis.
References
Methodological & Application
Application Notes and Protocols for 6-Methoxy-1-methyl-1H-indazole
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides a versatile scaffold for the development of compounds with a wide array of biological activities. Notably, indazole derivatives have emerged as a significant class of kinase inhibitors, with several approved drugs and clinical candidates targeting various malignancies.[1] The strategic placement of substituents on the indazole ring system is a key determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
This technical guide focuses on 6-methoxy-1-methyl-1H-indazole , a specific derivative that combines two key structural features: a methoxy group at the 6-position and a methyl group at the 1-position of the indazole ring. The methoxy substituent can modulate the electronic properties of the ring and potentially engage in hydrogen bonding with target proteins, while the N1-methylation prevents tautomerization and can influence the compound's metabolic stability and cell permeability. These characteristics make this compound a valuable tool for researchers in drug discovery and chemical biology.
This document provides detailed protocols for the synthesis and characterization of this compound, as well as methodologies for its evaluation in relevant cell-based and biochemical assays. The provided protocols are designed to be a comprehensive resource for researchers investigating the therapeutic potential of this and related indazole derivatives.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for its application in experimental settings. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1236127-55-1 | [2][3] |
| Molecular Formula | C₉H₁₀N₂O | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| Appearance | Expected to be a solid | - |
| Topological Polar Surface Area | 27 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis and Characterization
The following is a proposed two-step synthesis for this compound, based on established methodologies for the synthesis of related indazole derivatives.[1][4]
Overall Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 6-Methoxy-1H-indazole
This procedure outlines the formation of the indazole ring from a substituted benzaldehyde and hydrazine.[4]
Materials and Reagents:
-
2-Fluoro-4-methoxybenzaldehyde
-
Hydrazine (anhydrous or hydrate)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methoxybenzaldehyde (1.0 eq) with an excess of hydrazine (e.g., 10 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate as the eluent to afford 6-methoxy-1H-indazole.[4]
Step 2: Synthesis of this compound
This procedure describes the regioselective N-methylation of the 6-methoxy-1H-indazole intermediate.[1]
Materials and Reagents:
-
6-Methoxy-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-methoxy-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[1]
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. Expected characterization data, based on similar structures, would include:
-
¹H and ¹³C NMR: To confirm the chemical structure and regioselectivity of methylation. The chemical shifts of the methyl and methoxy protons and carbons would be indicative of the final product.[5][6]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the compound.[5]
-
Melting Point: To assess the purity of the crystalline solid.
Application Protocols: In Vitro Evaluation
The following protocols are designed to assess the biological activity of this compound. Given the prevalence of indazole derivatives as kinase inhibitors, these protocols focus on evaluating its potential as an anti-proliferative agent and a kinase inhibitor.
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a common method to determine a compound's cytotoxic or anti-proliferative effects.[7][8]
Materials and Reagents:
-
Human cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML, or other relevant lines like A549, MCF-7)
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Compound Treatment: Remove the old medium and add the medium containing the test compound at various concentrations. Incubate the plate for a desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of a kinase, allowing for the determination of its inhibitory activity. This is a representative protocol that can be adapted for various kinases.[9]
Materials and Reagents:
-
Recombinant human kinase (e.g., FLT3, VEGFR2)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Assay buffer
-
This compound
-
384-well plates
-
Fluorescence plate reader with HTRF capability
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Preparation: Add the compound dilutions to a 384-well plate.
-
Reagent Addition: Add a mixture of the kinase and the Eu-anti-Tag antibody to the wells.
-
Tracer Addition: Add the Kinase Tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of the compound on the phosphorylation status of key downstream signaling molecules of a target kinase pathway (e.g., FLT3 pathway).[8]
Materials and Reagents:
-
Human cancer cell line
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the changes in the phosphorylation status of the target proteins relative to the total protein levels.
Caption: Inhibition of the FLT3 signaling pathway by an indazole inhibitor.
Conclusion and Future Directions
This compound represents a valuable chemical entity for probing the biological roles of various cellular targets, particularly protein kinases. The protocols detailed in this guide provide a robust framework for its synthesis, characterization, and in vitro evaluation. By employing these methodologies, researchers can systematically investigate the therapeutic potential of this compound and its analogs. Further studies could involve expanding the panel of kinases and cell lines tested, as well as advancing promising candidates to in vivo models to assess their efficacy and pharmacokinetic profiles. The continued exploration of the indazole scaffold, exemplified by derivatives like this compound, holds significant promise for the development of novel targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 1236127-55-1 [m.chemicalbook.com]
- 4. 6-Methoxy-1H-indazole | 3522-07-4 [amp.chemicalbook.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
in vivo studies with 6-methoxy-1-methyl-1H-indazole
An Application Guide for the In Vivo Evaluation of 6-Methoxy-1-methyl-1H-indazole
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across oncology, virology, and inflammation.[1][2][3][4] This guide provides a comprehensive framework for initiating in vivo studies of this compound, a novel derivative. While specific preclinical data for this compound is not yet broadly published, its structure is analogous to other indazoles with known anti-inflammatory and analgesic properties.[4][5][6] This document serves as a foundational resource for researchers, offering detailed protocols for vehicle formulation, administration, and efficacy assessment in established murine models of acute inflammation and visceral pain. The methodologies are designed to be robust and self-validating, enabling the generation of high-quality, reproducible data for early-stage drug development.
Introduction: The Rationale for In Vivo Investigation
Indazole derivatives are a cornerstone of modern drug discovery, forming the core of several FDA-approved drugs.[1][3][7] Their biological versatility stems from the unique electronic properties of the bicyclic aromatic system, which allows for diverse molecular interactions.[2] Many synthetic indazole compounds have demonstrated potent anti-inflammatory activity, often through the inhibition of key signaling molecules like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5][6]
Given this precedent, this compound warrants investigation as a potential anti-inflammatory or analgesic agent. The initial step in evaluating this potential is to move from in vitro characterization to in vivo models, which are indispensable for understanding a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.[8] This guide focuses on two fundamental and widely accepted murine models: Carrageenan-Induced Paw Edema for acute inflammation and Acetic Acid-Induced Writhing for visceral pain.[9][10][11][12]
Preclinical Experimental Design: A Validated Approach
A logical and well-controlled experimental design is paramount for obtaining meaningful results. The following workflow provides a systematic approach to the initial in vivo characterization of this compound.
Caption: General Experimental Workflow for In Vivo Evaluation.
Causality in Experimental Choices
-
Vehicle Selection: Indazole derivatives are often poorly soluble in aqueous solutions.[8] Therefore, a vehicle capable of safely solubilizing or suspending the compound is critical for ensuring bioavailability. A common and effective choice is a co-solvent system, such as one containing DMSO and a surfactant like Tween 80, diluted in saline.[8] The final concentration of DMSO should be kept low (typically <5-10%) to avoid vehicle-induced toxicity or inflammation.[8]
-
Route of Administration: Oral gavage is a preferred route for initial screening as it mimics the intended clinical route for many small molecule drugs and allows for precise dosing.[13][14]
-
Animal Model Selection:
-
Carrageenan-Induced Paw Edema: This model is an excellent choice for assessing acute inflammation.[9][15] Carrageenan injection induces a biphasic inflammatory response that is well-characterized and sensitive to both steroidal and non-steroidal anti-inflammatory drugs (NSAIDs).[9]
-
Acetic Acid-Induced Writhing: This test is a reliable model for peripheral analgesic activity.[11][12][16] The intraperitoneal injection of acetic acid causes irritation and the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors, providing a quantifiable pain response (writhing).[12]
-
-
Controls: The inclusion of a vehicle control group is essential to ensure that the observed effects are due to the compound itself and not the administration vehicle. A positive control group, treated with a known effective drug like Diclofenac (an NSAID), validates the assay's sensitivity and provides a benchmark for the test compound's potency.[6]
Quantitative Data & Administration Guidelines
Proper administration technique is crucial for animal welfare and data validity. The following tables provide standardized guidelines for oral gavage in mice.
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Ball/Tip Diameter (mm) |
|---|---|---|---|
| 15 - 20 | 22G | 1" - 1.5" | 1.25 |
| 20 - 25 | 20G | 1" - 1.5" | 2.0 - 2.25 |
| 25 - 35 | 18G | 1.5" - 2" | 2.25 |
Source: Adapted from BenchChem and Washington State University IACUC guidelines.[13][17]
Table 2: Maximum Recommended Oral Gavage Volumes for Mice
| Mouse Body Weight (grams) | Maximum Administration Volume (mL) |
|---|---|
| 20 | 0.20 |
| 25 | 0.25 |
| 30 | 0.30 |
| 35 | 0.35 |
Note: The general recommendation is a maximum volume of 10 mL/kg of the animal's body weight. Using smaller volumes (e.g., 5 mL/kg) is often recommended to reduce the risk of complications.[13][17]
Experimental Protocols
Protocol 1: Vehicle Preparation (Example Formulation)
This protocol describes the preparation of a common vehicle for administering hydrophobic compounds.
-
Objective: To prepare a 5% DMSO, 5% Tween 80 in 0.9% saline vehicle.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Tween 80 (Polysorbate 80), 0.9% Sterile Saline.
-
Procedure:
-
Calculate the required amount of the test compound for the desired final concentration (e.g., 10 mg/mL).
-
In a sterile conical tube, dissolve the weighed compound in the required volume of DMSO. For a 10 mL final volume, this would be 0.5 mL of DMSO.
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
Add the required volume of Tween 80 (0.5 mL for a 10 mL final volume) and vortex thoroughly to create a homogenous mixture.
-
Slowly add the sterile saline (9.0 mL for a 10 mL final volume) to the mixture while continuously vortexing. This gradual addition is critical to prevent the compound from precipitating.
-
Visually inspect the final formulation. It should be a clear solution or a uniform, fine suspension. Prepare fresh on the day of the experiment.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol details the steps for safe and effective oral gavage administration.[13][17][18][19]
-
Objective: To administer a precise volume of the test compound or vehicle directly into the mouse's stomach.
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the administration volume (refer to Table 2).
-
Select the appropriate gavage needle size based on the mouse's weight (refer to Table 1).[13]
-
Pre-measure the correct insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth. The correct length is the distance to the last rib or the xiphoid process (bottom of the sternum). Mark this length on the needle with a marker.[13][17]
-
-
Procedure:
-
Fill the syringe with the calculated volume and attach the gavage needle.
-
Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck, ensuring the head and body are in a straight line.[13][17]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[13]
-
The mouse will often swallow as the needle reaches the pharynx; allow the needle to be guided down the esophagus to the pre-measured depth. Crucially, there should be no resistance. If resistance is felt, withdraw the needle immediately and restart.[18][19]
-
Once the needle is in place, dispense the liquid smoothly and steadily over 2-3 seconds.
-
Slowly and gently remove the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
Protocol 3: Carrageenan-Induced Paw Edema in Mice
This protocol assesses the anti-inflammatory activity of the compound.[6][9]
-
Objective: To quantify the ability of this compound to inhibit acute inflammation.
-
Materials: Male Swiss albino mice (20-25g), Plethysmometer, 1% Carrageenan solution in sterile saline, Diclofenac sodium (positive control).
-
Procedure:
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 5% DMSO/5% Tween 80 in saline)
-
Group II: Positive Control (e.g., Diclofenac, 10 mg/kg)
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg of this compound)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage, 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw of each mouse.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal compared to its baseline. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the vehicle control group, and V_t is the average increase in paw volume in the treated group.[6]
-
-
Protocol 4: Acetic Acid-Induced Writhing Test in Mice
This protocol assesses the peripheral analgesic activity of the compound.[11][12][16]
-
Objective: To quantify the ability of this compound to inhibit visceral pain.
-
Procedure:
-
Grouping and Dosing: Use the same animal groups and dosing regimen as in Protocol 4.3. Administer treatments 60 minutes prior to the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.[11][12]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (a characteristic stretching behavior and constriction of the abdomen) for a continuous 20-minute period.[12]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for the treated groups relative to the vehicle control group using the formula:
-
% Inhibition = [(W_c - W_t) / W_c] * 100
-
Where W_c is the average number of writhes in the vehicle control group, and W_t is the average number of writhes in the treated group.
-
-
Mechanistic Insights: Cytokine Profiling
To understand the mechanism of action, analysis of key inflammatory mediators is essential. At the end of the paw edema experiment (e.g., at the 4-hour time point), blood can be collected for serum analysis or the inflamed paw tissue can be harvested.
Caption: Potential Mechanism of Anti-inflammatory Action.
-
Rationale: Key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are central to the pathogenesis of inflammation and are upregulated in the carrageenan model.[20][21] Measuring the levels of these cytokines can reveal whether the test compound exerts its effect by modulating the immune response at the molecular level.[22][23]
-
Methodology: Commercially available multiplex bead assays (e.g., Luminex) or ELISA kits can be used to simultaneously quantify multiple cytokines from small volumes of serum or tissue homogenate, providing a comprehensive profile of the inflammatory state.[22]
Conclusion and Future Directions
This guide provides a validated starting point for the in vivo investigation of this compound. By employing these standardized models of acute inflammation and pain, researchers can generate robust, reproducible data to establish proof-of-concept. Positive results from these initial screens would justify progression to more complex models of chronic inflammation (e.g., adjuvant-induced arthritis), as well as detailed pharmacokinetic and toxicology studies to fully characterize the compound's therapeutic potential.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. asianjpr.com [asianjpr.com]
- 10. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 16. In vivo analgesic activity: Significance and symbolism [wisdomlib.org]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 23. Expression profile of cytokines and chemokines in a mouse high-altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxy-1-Methyl-1H-Indazole: A Versatile Scaffold for Advanced Molecular Probes
Introduction: The Indazole Scaffold as a Privileged Structure in Probe Development
The indazole core, a bicyclic heteroaromatic system, is a well-established "privileged structure" in medicinal chemistry, renowned for its presence in numerous clinically approved drugs.[1][2] Its unique electronic properties and synthetic tractability also make it an exceptional scaffold for the development of sophisticated molecular probes. These probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes at the molecular level. This guide provides an in-depth exploration of 6-methoxy-1-methyl-1H-indazole and its derivatives as platforms for creating advanced molecular probes, with a detailed focus on a case study in Positron Emission Tomography (PET) imaging and potential applications in fluorescence-based assays.
Part 1: A Case Study in PET Imaging - Targeting PIM1 Kinase with a Methoxy-Indazole Based Radioprobe
Proviral integration site for Moloney murine leukemia virus (PIM1) kinase is a serine/threonine kinase that is overexpressed in a variety of human cancers, making it a compelling target for both therapeutic intervention and diagnostic imaging. A potent and selective inhibitor of PIM1 kinase, (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, has been developed and successfully radiolabeled to serve as a PET probe for imaging PIM1 expression in vivo.[3] This probe, while more complex than this compound, features the core 6-methoxy-indazole motif, highlighting the utility of this scaffold in probe design.
Mechanism of Action
The indazole-based PIM1 inhibitor functions as an ATP-competitive inhibitor, binding to the active site of the PIM1 kinase. The indazole ring forms crucial hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The 6-methoxy group can contribute to the overall binding affinity and selectivity of the compound. By radiolabeling this molecule with a positron-emitting isotope, such as Carbon-11, its distribution and accumulation in tissues can be non-invasively visualized and quantified using PET, providing a direct measure of PIM1 kinase expression levels.
Synthesis and Radiolabeling of the PIM1 Kinase PET Probe
The synthesis of the PIM1 PET probe involves a multi-step organic synthesis to create the precursor molecule, followed by a rapid radiolabeling step with [¹¹C]methyl iodide. The general workflow is outlined below.
Caption: General workflow for the synthesis and radiolabeling of the PIM1 kinase PET probe.
Detailed Protocol: [¹¹C]Methylation of the PIM1 Kinase Inhibitor Precursor
This protocol is a representative example and should be adapted and optimized based on the specific laboratory setup and regulatory requirements.
Materials and Reagents:
-
Precursor molecule (des-methylated PIM1 inhibitor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation
-
Sterile saline for injection
-
Sterile filter (0.22 µm)
Procedure:
-
Precursor Preparation: Dissolve the precursor molecule (typically 1-2 mg) in a small volume of anhydrous DMF (e.g., 200 µL) in a reaction vial.
-
Activation: Add a small amount of base, such as sodium hydride, to deprotonate the precursor, making it more nucleophilic for the methylation reaction.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5-10 minutes.
-
Quenching: After the reaction, quench the mixture with water or an acidic solution to neutralize the base.
-
HPLC Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system to separate the radiolabeled product from unreacted precursor and other impurities.
-
Formulation: Collect the HPLC fraction containing the desired radiolabeled product. Pass this fraction through a C18 SPE cartridge to remove the HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, and sterility, before in vivo use.
Quantitative Data for a Representative PIM1 PET Probe [3]
| Parameter | Value |
| IC₅₀ for PIM1 Kinase | 3 nM |
| Radiochemical Yield (decay corrected) | 20-30% |
| Specific Activity (at end of bombardment) | 370-740 GBq/µmol |
Preclinical PET Imaging Protocol
The following is a general protocol for conducting a preclinical PET imaging study in a tumor-bearing mouse model.
Caption: Experimental workflow for a preclinical PET imaging study.
Procedure:
-
Animal Preparation: Anesthetize a tumor-bearing mouse (e.g., with isoflurane) and place it on the scanner bed. Maintain the animal's body temperature throughout the experiment.
-
Radiotracer Administration: Administer a known amount of the formulated radiotracer (typically 3.7-7.4 MBq) via intravenous injection (e.g., tail vein).
-
PET Data Acquisition: Immediately after injection, start a dynamic or static PET scan for a predetermined duration (e.g., 60 minutes).
-
Image Reconstruction: After the scan, reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Data Analysis: Draw regions of interest (ROIs) on the reconstructed images over the tumor and other organs of interest.
-
Quantification: From the ROIs, calculate the tracer uptake, often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
Part 2: Potential of 6-Methoxy-Indazole Derivatives as Fluorescent Probes
While the primary focus of this guide is on a PET imaging application, the indazole scaffold, particularly with electron-donating substituents like a methoxy group, has the potential for the development of fluorescent molecular probes.[3] The fluorescence properties of indazole derivatives can be tuned by modifying the substitution pattern on the aromatic ring.
Principles of Fluorescence in Indazole Derivatives
The fluorescence of indazole-based compounds arises from the π-conjugated system of the bicyclic ring. The introduction of an electron-donating group, such as a methoxy group at the 6-position, can increase the electron density of the aromatic system, potentially leading to a red-shift in the absorption and emission spectra and an increase in the fluorescence quantum yield. The photophysical properties of these probes can be sensitive to the local microenvironment, such as solvent polarity and pH, which can be exploited for sensing applications.[4]
Hypothetical Protocol for Cellular Imaging with a Fluorescent 6-Methoxy-Indazole Probe
This protocol is a hypothetical example of how a fluorescent derivative of this compound could be used for cellular imaging.
Materials and Reagents:
-
Fluorescent 6-methoxy-indazole derivative
-
Cell culture medium
-
Cells of interest grown on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixation, optional)
-
Mounting medium with antifade reagent
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells of interest on a suitable imaging substrate and allow them to adhere and grow.
-
Probe Loading: Prepare a stock solution of the fluorescent indazole probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Incubation: Remove the old medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37 °C to allow for probe uptake.
-
Washing: After incubation, wash the cells with warm PBS to remove any excess, unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with excitation and emission filters appropriate for the specific probe.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization and intensity of the fluorescent signal.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile platform for the design and synthesis of advanced molecular probes. The successful development of a 6-methoxy-indazole-containing PET probe for imaging PIM1 kinase underscores the potential of this chemical motif in creating highly specific and sensitive imaging agents for in vivo applications. Furthermore, the inherent photophysical properties of the indazole ring suggest that this scaffold can be further exploited to create novel fluorescent probes for cellular imaging and sensing. Future research in this area will likely focus on the development of new indazole-based probes with improved photostability, quantum yields, and targeting specificity for a wide range of biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuromodulatory Potential of 6-methoxy-1-methyl-1H-indazole: A Guide for Neuroscience Research
Introduction: The Promise of the Indazole Scaffold in Neuroscience
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] While extensively explored in oncology and inflammatory diseases, the therapeutic versatility of indazole derivatives in neuroscience is a rapidly emerging field of interest.[2][3] These compounds have shown potential in targeting key pathways implicated in neurodegenerative disorders and psychiatric conditions.[3] This guide focuses on a specific, yet under-explored derivative, 6-methoxy-1-methyl-1H-indazole , providing a framework for its investigation as a novel neuromodulatory agent.
While direct experimental data for this compound in neuroscience is limited, its structural features suggest plausible interactions with targets of high relevance to the central nervous system (CNS). This document will, therefore, serve as a comprehensive guide for researchers, outlining potential applications and providing detailed protocols to explore its neuropharmacological profile. We will draw upon established methodologies for functionally similar indazole derivatives to propose a logical and scientifically rigorous path for investigation.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to designing robust in vitro and in vivo experiments.
| Property | Estimated Value | Source/Basis |
| Molecular Formula | C₉H₁₀N₂O | Calculated |
| Molecular Weight | 162.19 g/mol | Calculated[4] |
| XLogP3 | ~1.5 - 2.0 | Based on analogs in PubChem |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated[4] |
| Topological Polar Surface Area | 27 Ų | Calculated[4] |
Potential Neuroscience Applications and Investigational Pathways
Based on the known activities of the broader indazole class, we propose three primary avenues for investigating the neuroscience applications of this compound.
Monoamine Oxidase (MAO) Inhibition: A Target for Neurodegenerative Diseases
Several indazole-based compounds have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine and the progression of Parkinson's disease.[3][5][6] The resulting oxidative stress from dopamine metabolism contributes to neuronal degeneration.[5]
We hypothesize that this compound may act as a selective inhibitor of MAO-B, thereby increasing dopaminergic tone and reducing the production of neurotoxic reactive oxygen species.
Caption: Potential MAO-B inhibition by this compound.
This protocol outlines a fluorometric assay to determine the IC₅₀ value of this compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound: this compound
-
Positive control: Selegiline (a known MAO-B inhibitor)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
Reaction Mixture: In each well of the microplate, add the test compound or vehicle control (DMSO).
-
Enzyme Addition: Add recombinant human MAO-B to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition: Add the MAO-B substrate and HRP to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Leucine-Rich Repeat Kinase 2 (LRRK2) Antagonism: A Disease-Modifying Strategy for Parkinson's Disease
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[7] Inhibition of LRRK2 kinase activity is therefore a promising therapeutic strategy.[3][7]
This compound may act as an ATP-competitive inhibitor of LRRK2, preventing the phosphorylation of its downstream substrates and mitigating neurotoxicity.
Caption: Hypothesized LRRK2 kinase inhibition pathway.
This protocol describes a luminescence-based assay to measure the inhibitory effect of the test compound on LRRK2 kinase activity.
Materials:
-
Recombinant human LRRK2 (G2019S mutant is often used)
-
LRRK2 substrate peptide (e.g., LRRKtide)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound: this compound
-
Positive control: A known LRRK2 inhibitor (e.g., MLi-2)[3]
-
Kinase reaction buffer
-
White, opaque 96-well plates
Procedure:
-
Compound Plating: Dispense serial dilutions of this compound into the wells of the 96-well plate.
-
Kinase Reaction: Add the LRRK2 enzyme, substrate peptide, and ATP to each well to start the kinase reaction. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Serotonin Receptor Modulation: Applications in Mood and Cognitive Disorders
Indazole analogs of tryptamines have been evaluated as agonists for serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, which is a key target for psychedelic compounds and has therapeutic potential for depression and PTSD.[8][9]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unipv.it [iris.unipv.it]
- 7. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 6-Methoxy-1-methyl-1H-indazole in Medicinal Chemistry
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of modern drug discovery, the indazole nucleus stands out as a "privileged scaffold."[1] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a versatile three-dimensional framework that can engage with a multitude of biological targets.[2] The indazole ring system is often employed as a bioisostere for native structures like indole or phenol, a strategic substitution that can enhance metabolic stability, improve oral bioavailability, and fine-tune binding interactions.[3]
This guide focuses on a particularly valuable derivative: 6-methoxy-1-methyl-1H-indazole . The specific substitution pattern of this molecule offers distinct advantages for medicinal chemists. The N1-methylation resolves the tautomeric ambiguity of the parent indazole, providing a fixed hydrogen bond donor/acceptor profile and preventing unwanted metabolic N-dealkylation.[4] The methoxy group at the C6 position serves as a crucial handle for modulating electronic properties and can act as a key hydrogen bond acceptor, influencing target affinity and selectivity.[5] This document provides an in-depth exploration of this scaffold, from its synthesis and functionalization to its application in developing novel therapeutics.
Physicochemical Properties
A clear understanding of the core scaffold's properties is fundamental for its application in drug design and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O | [6] |
| Molecular Weight | 162.19 g/mol | [6] |
| Monoisotopic Mass | 162.0793 g/mol | [6] |
| Topological Polar Surface Area | 27 Ų | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Complexity | 163 | [6] |
| Appearance | Varies (typically solid) | N/A |
Synthesis and Functionalization Workflows
The true power of the this compound scaffold lies in its synthetic tractability. The following protocols detail the synthesis of the core structure and a subsequent, highly versatile C3-functionalization, which is a critical step for elaborating molecular complexity and exploring structure-activity relationships (SAR).[7]
Protocol 1: Synthesis of this compound
Principle: This protocol describes the regioselective N-methylation of 6-methoxy-1H-indazole. Alkylation of the indazole ring can occur at either the N1 or N2 position. While a mixture of isomers is possible, the use of specific base and solvent conditions can favor the formation of the thermodynamically more stable N1-alkylated product.[8][9]
Materials:
-
6-Methoxy-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous THF.
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) to the THF at 0 °C (ice bath).
-
Indazole Addition: Dissolve 6-methoxy-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the indazole may be observed as a change in the suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[9]
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the target compound, this compound.
Protocol 2: C3-Suzuki-Miyaura Cross-Coupling
Principle: Functionalization at the C3 position is a cornerstone of indazole-based drug design.[10] This two-step protocol first introduces a halogen (iodine) at the C3 position, which then serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. This method is highly robust and allows for the introduction of a vast array of aryl and heteroaryl moieties.[7][11]
Step A: C3-Iodination
Materials:
-
This compound (from Protocol 1)
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in DMF in a round-bottom flask.
-
Base and Iodine Addition: Add powdered KOH (2.5 equivalents) and iodine (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, then with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-iodo-6-methoxy-1-methyl-1H-indazole is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.[10]
Step B: Suzuki-Miyaura Coupling
Materials:
-
3-Iodo-6-methoxy-1-methyl-1H-indazole (from Step A)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 3-iodo-indazole (1.0 equivalent), the desired boronic acid (1.5 equivalents), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equivalents).[7]
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed 4:1 mixture of dioxane and water.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Cooling and Filtration: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Extraction: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired C3-functionalized derivative.[7]
Application in Drug Discovery: SAR and Target Engagement
The this compound scaffold is a versatile starting point for building potent and selective modulators of various biological targets. The systematic functionalization at different positions of the ring system allows for a detailed exploration of the Structure-Activity Relationship (SAR).
SAR Insights:
-
N1-Position: The methyl group is crucial for locking the scaffold in the 1H-indazole tautomeric form, which is generally more thermodynamically stable.[2] This provides a consistent vector for substituents and prevents potential off-target effects or metabolic liabilities associated with the free N-H group.
-
C3-Position: This is the most common site for diversification. As demonstrated in Protocol 2, a wide variety of substituents can be introduced here via cross-coupling reactions. The nature of this substituent is often the primary determinant of target specificity and potency. For many kinase inhibitors, this position is occupied by an aromatic ring that interacts with the hinge region of the ATP binding pocket.
-
C6-Position: The methoxy group at C6 is not merely a passive substituent. It can act as a hydrogen bond acceptor, forming critical interactions with the target protein.[5] Its electron-donating nature also influences the overall electronics of the ring system, which can affect pKa and binding affinity. In studies of CCR4 antagonists, small substituents at the C6 position were found to be favorable for potency.[5]
-
C5 and C7 Positions: Modifications at these positions are less common but can be used for fine-tuning properties. Generally, only small functional groups are well-tolerated at these positions without causing steric clashes in the binding pocket.[5]
Pharmacological Targets: Derivatives of the indazole scaffold have shown activity against a wide range of important biological targets.
| Target Class | Specific Examples | Therapeutic Area | References |
| Protein Kinases | VEGFR, EGFR, PARP, Lck | Oncology | [2][12][13] |
| Serotonin (5-HT) Receptors | 5-HT₂ₐ, 5-HT₂₋, 5-HT₃ | Neurology, Psychiatry, Antiemesis | [3][12][14] |
| Chemokine Receptors | CCR4 | Inflammation, Oncology | [5] |
| Enzymes | Nitric Oxide Synthase (NOS) | Various | [15] |
| DNA Gyrase | Bacterial DNA Gyrase | Antibacterial | [4][15] |
Conclusion
This compound is a high-value scaffold for medicinal chemistry, offering a robust and synthetically accessible starting point for the development of novel therapeutics. Its favorable physicochemical properties, combined with well-established protocols for its synthesis and functionalization, make it an attractive core for targeting a diverse array of proteins implicated in human disease. The strategic insights into its structure-activity relationships outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this privileged structure in their quest for next-generation medicines.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. soc.chim.it [soc.chim.it]
- 11. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. caribjscitech.com [caribjscitech.com]
Application Notes & Protocols: A Guide to the Regioselective Synthesis of Substituted 1H-Indazoles
Introduction: The Privileged 1H-Indazole Scaffold
The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1] Its rigid, bicyclic structure and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole-containing compounds have demonstrated significant therapeutic potential, with applications as anti-cancer (e.g., Pazopanib, Niraparib), anti-inflammatory, and anti-HIV agents.[2][3]
The biological activity of these molecules is exquisitely sensitive to the substitution pattern on the indazole ring. Therefore, the ability to control the placement of substituents with high regioselectivity is not merely an academic challenge but a critical necessity for efficient drug discovery and development. This guide provides an in-depth analysis of robust and modern strategies for the regioselective synthesis of substituted 1H-indazoles, focusing on the mechanistic principles that govern selectivity and offering detailed protocols for researchers in the field.
Strategic Approaches to Regioselective Synthesis
The synthesis of 1H-indazoles can be broadly categorized into two main approaches: constructing the bicyclic ring system with the desired substituents already in place, or functionalizing a pre-formed indazole core. Modern advancements, particularly in transition-metal catalysis, have revolutionized the former, enabling direct and atom-economical routes with remarkable control over regiochemistry.
Strategy 1: Transition-Metal-Catalyzed C-H Activation and Annulation
The most powerful and atom-economical modern strategies involve the direct functionalization of C-H bonds.[4] Rhodium(III)-catalyzed C-H activation, in particular, has emerged as a premier method for constructing complex 1H-indazoles from readily available starting materials like aldehyde phenylhydrazones.[5]
Causality of Regioselectivity: The regioselectivity in these reactions is governed by a directing group present in one of the precursors, typically on the arylhydrazine component. This group coordinates to the metal center, positioning it to selectively activate a specific ortho C-H bond on the aromatic ring. This directed C-H activation initiates a cascade of bond formations, ultimately leading to the annulated indazole product with a predictable substitution pattern. The use of a co-catalyst, often a copper salt like Cu(OAc)₂, facilitates the crucial N-N bond formation and regeneration of the active Rh(III) catalyst.[4]
Scope and Limitations: This approach exhibits broad substrate scope and excellent functional group tolerance.[5] It allows for the synthesis of indazoles with diverse substituents on both the carbocyclic and pyrazole rings. However, the synthesis of the requisite starting materials containing an appropriate directing group is a necessary prerequisite.
Strategy 2: Silver(I)-Mediated Intramolecular Oxidative C-H Amination
For the specific and efficient synthesis of 3-substituted 1H-indazoles, silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones presents an excellent alternative.[1][6] This method is operationally simple and avoids the use of more expensive transition metals like rhodium or palladium.
Causality of Regioselectivity: The reaction proceeds via the formation of an arylhydrazone from an appropriate arylhydrazine and a ketone or aldehyde. The silver(I) salt, typically Ag₂O or AgOAc, acts as an oxidant. It facilitates the formation of a nitrogen-centered radical or a related reactive species which then undergoes an intramolecular electrophilic attack on the ortho C-H bond of the aryl ring, forming the crucial C-N bond.[7] The regioselectivity is inherent to the intramolecular nature of the cyclization, directly linking the nitrogen to the ortho-carbon.
Scope and Limitations: This method is particularly effective for synthesizing a variety of 3-substituted 1H-indazoles and tolerates numerous functional groups.[7] Its primary limitation is that it is best suited for forming the C3-N2 bond via cyclization and is less versatile for creating complex substitution patterns around the carbocyclic ring compared to C-H activation strategies.
Strategy 3: Regioselective N-Alkylation of the Indazole Core
When the synthetic target is an N1-alkylated indazole and the corresponding NH-indazole is readily available, direct alkylation is the most straightforward approach. However, this reaction is often plagued by a lack of regioselectivity, yielding a mixture of N1 and N2 alkylated products.[8] Recent studies have elucidated the critical factors that govern this selectivity.
Causality of Regioselectivity: The regiochemical outcome of N-alkylation is a delicate interplay between the base, solvent, and the electronic and steric properties of the indazole ring substituents.[9] A key finding is that using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) strongly favors the formation of the N1-alkylated product.[10] This is often attributed to the formation of a sodium-indazole salt where the sodium cation coordinates to the N2 position, sterically hindering it and directing the incoming alkyl halide electrophile to the more accessible N1 position. Conversely, polar aprotic solvents and different counterions can lead to solvent-separated ion pairs, diminishing this selectivity.[9]
Scope and Limitations: This method is ideal for introducing primary and some secondary alkyl groups at the N1 position. The presence of bulky substituents at the C7 position can sterically block the N1 position and favor N2 alkylation. Similarly, strong electron-withdrawing groups at C7 can electronically favor N2 substitution.[10]
Comparative Analysis of Synthetic Methods
| Feature | Rh(III)-Catalyzed C-H Activation | Ag(I)-Mediated Amination | Regioselective N-Alkylation |
| Primary Goal | Construction of complex, substituted indazole core | Synthesis of 3-substituted 1H-indazoles | N1-alkylation of a pre-formed indazole |
| Regioselectivity | Excellent; controlled by directing group | Excellent; inherent to intramolecular cyclization | Good to Excellent; dependent on base/solvent |
| Key Reagents | [Cp*RhCl₂]₂, Cu(OAc)₂ | Ag₂O, AgOAc | NaH, Alkyl Halide |
| Starting Materials | Arylhydrazones with directing groups | Arylhydrazones | 1H-Indazoles |
| Versatility | High; allows for diverse substitution patterns | Moderate; primarily for C3-substitution | High for N1-functionalization |
| Key Advantage | Atom economy, high complexity in one step | Operational simplicity, lower cost metals | Direct, late-stage functionalization |
| Reference | [4][5] | [6][7] | [9][10] |
Detailed Experimental Protocols
Disclaimer: These protocols are adapted from published literature and are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Silver(I)-Mediated Intramolecular Oxidative C-H Amination for 3-Substituted 1H-Indazoles
This protocol is adapted from the synthesis of methyl 1-(p-tolyl)-1H-indazole-3-carboxylate.[6][7]
Materials:
-
Methyl 2-oxo-2-phenylacetate (1.0 equiv)
-
p-Tolylhydrazine hydrochloride (1.1 equiv)
-
Sodium Acetate (NaOAc) (1.1 equiv)
-
Silver(I) Oxide (Ag₂O) (1.5 equiv)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Hydrazone Formation:
-
To a solution of methyl 2-oxo-2-phenylacetate (e.g., 1.0 mmol, 164 mg) in methanol (5 mL), add p-tolylhydrazine hydrochloride (1.1 mmol, 175 mg) and sodium acetate (1.1 mmol, 90 mg).
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone intermediate can be monitored by TLC.
-
Remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.
-
-
Oxidative Cyclization:
-
Dissolve the crude hydrazone in dichloromethane (10 mL).
-
To this solution, add Silver(I) Oxide (Ag₂O) (1.5 mmol, 348 mg).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the pad with additional DCM (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure methyl 1-(p-tolyl)-1H-indazole-3-carboxylate as a white solid.[6]
-
Protocol 2: Highly Regioselective N1-Alkylation of 1H-Indazole
This protocol is based on general procedures demonstrating high N1-selectivity.[9][10]
Materials:
-
Substituted 1H-Indazole (e.g., 1H-Indazole) (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Deprotonation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (e.g., 1.0 mmol, 118 mg).
-
Add anhydrous THF (10 mL) and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion, 1.2 mmol, 48 mg) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Alkylation:
-
Add the alkyl halide (1.1 mmol) dropwise to the stirring suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired N1-alkylated indazole from any minor N2-isomer and impurities.
-
Conclusion and Outlook
The regioselective synthesis of 1H-indazoles has progressed significantly, moving from classical, often harsh methods to elegant, catalyst-controlled transformations. Modern C-H activation and functionalization strategies, particularly those employing rhodium and silver catalysts, offer unparalleled precision in constructing the indazole core with complex substitution patterns.[5][6] For late-stage functionalization, a deeper understanding of the factors controlling N-alkylation has provided reliable protocols for accessing N1-substituted derivatives.[9]
Future research will likely focus on developing even more sustainable and cost-effective catalytic systems, expanding the scope of directing groups for C-H activation, and achieving enantioselective syntheses of chiral indazoles. These advancements will continue to empower researchers in medicinal chemistry and materials science to explore the vast chemical space offered by this privileged heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. daneshyari.com [daneshyari.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Notes & Protocols: The Strategic Use of 6-Methoxy-1-methyl-1H-indazole in Modern Kinase Inhibitor Synthesis
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of 6-methoxy-1-methyl-1H-indazole , a highly valuable intermediate for the synthesis of next-generation kinase inhibitors. We will dissect the strategic rationale behind its structure, provide validated, step-by-step protocols for its synthesis, and demonstrate its application in constructing a larger, drug-like scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction: The Privileged Nature of the Indazole Scaffold
Protein kinases are critical regulators of cellular signaling; their dysregulation is a hallmark of diseases like cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents.[1][5] Indazole-based compounds have proven exceptionally effective, with drugs like Axitinib and Pazopanib demonstrating significant clinical success.[1][3]
The power of the indazole core lies in its bioisosteric relationship with the native purine base of ATP and its ability to form key hydrogen bonds within the kinase hinge region. The specific substitution pattern of this compound offers distinct advantages:
-
The 6-Methoxy Group: This electron-donating group can significantly influence the electronic properties of the aromatic system. More importantly, the oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor in a specific pocket of the kinase active site, thereby enhancing potency and selectivity.[1][6]
-
The N1-Methyl Group: Alkylation at the N1 position removes the hydrogen bond-donating capability of the parent indazole. This modification is a key strategy to improve metabolic stability, block a potential site of glucuronidation, and enhance cell permeability by removing a polar N-H bond.[7] The N1-methylated isomer is often the thermodynamically more stable product compared to its N2 counterpart.[8][9]
This guide provides the necessary protocols to reliably synthesize this key intermediate and employ it in further synthetic elaborations.
Synthesis of the Core Intermediate: this compound
A primary challenge in the functionalization of indazoles is controlling the regioselectivity of N-alkylation, which can yield a mixture of N1 and N2 isomers.[10][11] The following protocol is optimized to favor the formation of the thermodynamically preferred N1-methyl isomer through the generation of the indazole anion using a strong, non-nucleophilic base.[8][12]
Protocol 1: Regioselective N1-Methylation of 6-methoxy-1H-indazole
Principle: This procedure utilizes sodium hydride (NaH) to deprotonate 6-methoxy-1H-indazole in an anhydrous aprotic solvent. The resulting anion is then quenched with a methylating agent, such as methyl iodide. The use of a strong base ensures complete deprotonation, and the reaction conditions favor thermodynamic control, leading to high selectivity for the N1 isomer.[9]
Materials & Equipment:
| Reagent/Material | Formula | Grade |
|---|---|---|
| 6-methoxy-1H-indazole | C₈H₈N₂O | >98% |
| Sodium Hydride (NaH) | NaH | 60% dispersion in oil |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, <50 ppm H₂O |
| Methyl Iodide (MeI) | CH₃I | >99% |
| Saturated aq. NH₄Cl | NH₄Cl | Reagent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade |
| Brine | NaCl (aq) | Saturated |
| Anhydrous Sodium Sulfate | Na₂SO₄ | Anhydrous |
| Silica Gel | SiO₂ | 230-400 mesh |
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, TLC plates, rotary evaporator, column chromatography setup.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methoxy-1H-indazole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 10 minutes. Caution: NaH reacts violently with water, and hydrogen gas is evolved.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt may result in a thicker suspension.
-
Methylation: Cool the mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). This typically takes 2-4 hours.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.
Characterization: The final product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity. The ¹H NMR spectrum is diagnostic for regiochemistry; in the N1-isomer, the proton at the C7 position typically appears as a doublet at a higher field compared to the corresponding proton in the N2-isomer due to anisotropic effects.
Workflow for N1-Methylation```dot
Caption: Simplified Kinase Signaling Pathway Inhibition.
Conclusion
This compound is a strategically designed building block for kinase inhibitor synthesis. Its substituents are chosen to optimize binding interactions and improve drug-like properties. The protocols provided herein offer a reliable and reproducible pathway for its synthesis and subsequent elaboration. By mastering the synthesis of this and similar intermediates, drug discovery teams can rapidly generate diverse libraries of potent and selective kinase inhibitors to address unmet needs in oncology and beyond.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery
Abstract
The indazole moiety, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, recognized for its role as a "privileged scaffold." This designation stems from its versatile chemical nature and its presence in numerous compounds with significant therapeutic value, particularly in oncology.[1][2] Indazole derivatives have proven to be highly effective modulators of key biological targets, including protein kinases and histone deacetylases (HDACs), leading to the development of several FDA-approved drugs.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of indazole derivatives in drug discovery. We will delve into the rationale behind their selection, key mechanisms of action, detailed protocols for their synthesis and evaluation, and a review of prominent clinical candidates.
Introduction: The Rise of the Indazole Pharmacophore
Nitrogen-containing heterocyclic compounds are foundational to drug discovery, and among them, the indazole core has garnered significant attention.[6] Composed of a benzene ring fused to a pyrazole ring, this scaffold provides a rigid, planar structure with strategically positioned nitrogen atoms that can engage in crucial hydrogen bonding interactions with biological targets.[7] This structural feature is paramount to its success, particularly in the design of inhibitors that target the ATP-binding pocket of protein kinases.[8]
The versatility of the indazole ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates. This adaptability has led to the development of a wide array of bioactive molecules targeting diverse disease pathways, including cancer, inflammation, and neurodegenerative disorders.[1] Several indazole-based drugs are now commercially available, validating the scaffold's importance and fueling continued research into its potential.[9][10]
Key Therapeutic Targets and Mechanisms of Action
Indazole derivatives have shown remarkable success in modulating two critical classes of enzymes involved in cancer progression: Protein Kinases and Histone Deacetylases.
Protein Kinase Inhibition: Targeting Aberrant Signaling
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[11] Dysregulation of kinase activity is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[2] The indazole scaffold is an excellent starting point for designing kinase inhibitors due to its ability to mimic the purine core of ATP and form key interactions within the enzyme's active site.[8]
Pazopanib and Axitinib: Targeting Angiogenesis
A prime example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow.[12][13] Indazole-based drugs like Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that potently block VEGFR-2.[13][14][15]
By binding to the ATP-binding site within the intracellular kinase domain of VEGFR-2, these drugs prevent receptor autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K-AKT and MAPK pathways.[16] This blockade of signaling effectively halts endothelial cell proliferation and migration, starving the tumor of its blood supply.[13] Molecular docking studies reveal that Pazopanib achieves a strong binding affinity (binding energy of -9.9 kcal/mol) within the VEGFR-2 active site.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by indazole derivatives.
Caption: VEGFR-2 signaling pathway and inhibition by indazole derivatives.
Histone Deacetylase (HDAC) Inhibition: Epigenetic Modulation
HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to a condensed chromatin structure that represses transcription.[17] In many cancers, tumor suppressor genes are silenced through this epigenetic mechanism.[17][18]
Belinostat: A Pan-HDAC Inhibitor
Belinostat is an indazole-derived hydroxamate that acts as a pan-HDAC inhibitor.[18][19] By blocking the activity of HDACs, Belinostat causes hyperacetylation of histones.[17] This relaxes the chromatin structure, allowing for the re-expression of silenced tumor suppressor genes (like p21), which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[17][18] Beyond histones, Belinostat's inhibition of HDACs also affects non-histone proteins involved in processes like angiogenesis and cell migration, providing a multi-faceted anti-tumor effect.[17]
The Drug Discovery Workflow: From Scaffold to Clinic
The development of an indazole-based drug follows a structured, multi-stage process. This workflow is designed to identify potent and selective lead compounds, optimize their properties, and rigorously evaluate their safety and efficacy.
Caption: A generalized workflow for indazole-based drug discovery.
Application Protocols
This section provides detailed, step-by-step methodologies for key stages in the indazole drug discovery process. These protocols are representative and may require optimization based on the specific target and compound series.
Protocol 4.1: Synthesis of a 3-Substituted 1H-Indazole Library
Rationale: This protocol describes a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. This modern method is chosen for its operational simplicity and its ability to generate a variety of 3-substituted indazoles, which can be challenging to synthesize using traditional methods.[14][20] The generation of a diverse library is critical for exploring the structure-activity relationship (SAR).
Materials:
-
Arylhydrazone substrate (1.0 eq)
-
Silver(I) triflimide (AgNTf₂) (1.2 eq)
-
Copper(II) acetate (Cu(OAc)₂) (0.2 eq)
-
1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial, add the arylhydrazone substrate (0.2 mmol, 1.0 eq), AgNTf₂ (0.24 mmol, 1.2 eq), and Cu(OAc)₂ (0.04 mmol, 0.2 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.
-
Seal the vial and place it in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue directly by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 3-substituted 1H-indazole product.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Protocol 4.2: In Vitro VEGFR-2 Kinase Inhibition Assay
Rationale: This biochemical assay is a crucial first step to determine if a newly synthesized indazole derivative directly inhibits the target kinase.[12][21] It quantifies the compound's ability to prevent the enzyme from phosphorylating its substrate. A luminescence-based format (e.g., Kinase-Glo®) is selected for its high sensitivity and suitability for high-throughput screening.[12][22] The IC₅₀ value derived from this assay is a key metric of potency.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA)
-
ATP solution (500 µM)
-
Kinase Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test indazole compounds (dissolved in DMSO)
-
Kinase-Glo® MAX Luminescence Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Compound Dilutions: Create a serial dilution series of the test indazole compounds in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.[23]
-
Prepare Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Plate Setup (per well):
-
Test Wells: Add 5 µL of diluted test compound.
-
Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer with DMSO.
-
Blank (0% Activity): Add 5 µL of 1x Kinase Buffer with DMSO.
-
-
Add Master Mixture: Add 25 µL of the master mixture to all wells.
-
Initiate Reaction:
-
To "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., to a final concentration of 1 ng/µL).
-
To "Blank" wells, add 20 µL of 1x Kinase Buffer (no enzyme).
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[22]
-
Luminescence Detection:
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.[22]
-
Read luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average "Blank" signal from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[21]
-
Protocol 4.3: Cell Viability (MTT) Assay
Rationale: After identifying potent inhibitors in biochemical assays, it is essential to determine their effect on living cancer cells. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][24] A reduction in the metabolic activity of cancer cells (e.g., renal cell carcinoma cell lines for a VEGFR inhibitor) upon treatment indicates the compound has the desired cytotoxic or cytostatic effect.
Materials:
-
Cancer cell line of interest (e.g., A498 for renal cell carcinoma)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test indazole compounds
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test indazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[25]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26] Gently pipette or shake the plate for 15 minutes to ensure complete dissolution.[24]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot cell viability versus compound concentration to determine the IC₅₀ (or GI₅₀) value.
Indazole Derivatives in the Clinic: A Summary
The successful application of the indazole scaffold is best exemplified by the drugs that have reached the market and are currently used to treat patients. These compounds underscore the therapeutic potential of this privileged structure.
| Drug Name (Brand) | Primary Target(s) | Approved Indication(s) | Mechanism of Action |
| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[14][27] | Multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis.[17][28] |
| Axitinib (Inlyta®) | VEGFR-1, -2, -3 | Advanced Renal Cell Carcinoma (typically second-line)[15][29] | Potent and selective inhibitor of VEGFRs, leading to reduced tumor vascularization.[29] |
| Belinostat (Beleodaq®) | Histone Deacetylases (HDACs) | Relapsed or Refractory Peripheral T-cell Lymphoma[20] | Pan-HDAC inhibitor; causes accumulation of acetylated histones, leading to cell cycle arrest and apoptosis.[7][25] |
Conclusion and Future Perspectives
The indazole scaffold has firmly established itself as a privileged structure in drug discovery, yielding multiple successful therapeutics, especially in oncology. Its unique combination of a rigid, planar geometry and versatile sites for substitution allows for the development of highly potent and selective inhibitors against a range of important disease targets. The protocols and workflows detailed in this guide provide a foundational framework for researchers aiming to harness the power of this remarkable pharmacophore.
Future efforts will likely focus on developing indazole derivatives with novel mechanisms of action, improved selectivity profiles to minimize off-target effects, and efficacy in overcoming drug resistance. As our understanding of complex disease biology deepens, the rational design of new indazole-based compounds will continue to be a highly productive and exciting area of medicinal chemistry, promising new and improved treatments for patients worldwide.
References
- 1. clyte.tech [clyte.tech]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. atcc.org [atcc.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols for the Regioselective N-Alkylation of 1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1][2][3][4] The biological activity of these compounds is often critically dependent on the substitution pattern of the indazole ring, particularly the position of N-alkylation. However, the inherent presence of two nucleophilic nitrogen atoms, N1 and N2, presents a formidable synthetic challenge, frequently leading to the formation of regioisomeric mixtures that complicate purification and diminish yields.[1][2][3][4][5]
This comprehensive guide provides an in-depth exploration of the strategic considerations and practical methodologies for achieving regioselective N-alkylation of 1H-indazole derivatives. We will dissect the causal factors governing selectivity and present validated, step-by-step protocols for directing alkylation to either the N1 or N2 position.
The Dichotomy of N1 vs. N2 Alkylation: A Mechanistic Overview
The regiochemical outcome of indazole alkylation is a delicate interplay of kinetic and thermodynamic factors, profoundly influenced by the reaction conditions.[1] The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[1][3][6][7] This intrinsic stability can be harnessed to favor the formation of the N1-alkylated product under conditions that permit thermodynamic equilibration.[1][3] Conversely, conditions that favor kinetic control can lead to the formation of the N2-alkylated product.
The choice of base, solvent, and the steric and electronic nature of both the indazole substituents and the alkylating agent are the primary levers for controlling this selectivity.[1][2][4][5]
Key Factors Influencing Regioselectivity:
-
Base and Solvent System: This is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) typically favor N1-alkylation.[2][3][4][5] This is often attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation, which can coordinate with a nearby substituent (e.g., a C3-carboxylate) to sterically block the N2 position.[4][5] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[1][5]
-
Substituent Effects: The electronic and steric properties of substituents on the indazole ring play a crucial role.
-
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, thereby directing alkylation to the N2 position.[2][3][4] For instance, indazoles with C7-NO₂ or C7-CO₂Me substituents show excellent N2 regioselectivity.[2][3][4]
-
Electronic Effects: Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms and the stability of the resulting products.
-
-
Alkylating Agent: The nature of the electrophile can also influence the outcome. While primary alkyl halides and tosylates are commonly used, more specialized reagents have been developed for highly selective transformations.[2][3][4]
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for achieving selective N1 and N2 alkylation of 1H-indazole derivatives, as well as a general method that often yields mixtures.
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position, particularly when using a strong base in a non-polar aprotic solvent.[3][8]
Workflow for Selective N1-Alkylation
Caption: General experimental workflow for selective N1-alkylation of indazoles.
Detailed Experimental Steps:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).[1]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[1][8]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.[1][8]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.[1] For less reactive electrophiles, gentle warming to 50 °C may be necessary.[3][8]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[1][8]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[1][8]
Quantitative Data for N1-Alkylation
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1H-Indazole-3-carboxamide | n-pentyl bromide | NaH / THF | RT to 50 | >99 : 1 | 91 | [1] |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | 90 | >99 : 1 (N1) | >90 | [1] |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH / THF | 50 | >95 : 5 (N1) | 85 | [1] |
Protocol 2: Selective N2-Alkylation (Kinetic Control & Directed Methods)
Achieving high selectivity for the N2 position often requires specific strategies that either operate under kinetic control or utilize directing effects.
Method A: Triflic Acid (TfOH) Catalyzed Alkylation with Diazo Compounds
This modern, metal-free approach provides excellent yields and high N2 regioselectivity.[1][9]
Detailed Experimental Steps:
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[1]
-
Catalyst Addition: Add triflic acid (TfOH, 0.1–0.2 equiv) dropwise at 0 °C.[1]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.[1]
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[1]
Method B: Mitsunobu Reaction
The Mitsunobu reaction often shows a preference for the formation of the N2 regioisomer.[3][6][7]
Workflow for N2-Alkylation via Mitsunobu Reaction
Caption: General experimental workflow for N2-alkylation of indazoles using the Mitsunobu reaction.
Detailed Experimental Steps:
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[1]
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]
-
Concentration: Remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[1]
Quantitative Data for N2-Alkylation
| Indazole Substrate | Alkylating Agent/Method | Base/Solvent/Catalyst | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4 : 96 | 88 | [1] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | <1 : 99 | 94 | [1] |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0 : 100 | 95 | [1] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to RT | 1 : 2.5 | 58 (N2), 20 (N1) | [1][3] |
Protocol 3: Alkylation with Mixed Regioselectivity
In certain instances, particularly with weaker bases in polar aprotic solvents, a mixture of N1 and N2 isomers is obtained.[1] While not ideal for selectivity, this method is straightforward and can be useful if the isomers are easily separable.[1]
Detailed Experimental Steps:
-
Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1–2.0 equiv) in anhydrous DMF.[1]
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.[1]
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).
-
Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Conclusion
The regioselective N-alkylation of 1H-indazole derivatives is a nuanced yet controllable process. A thorough understanding of the interplay between the base, solvent, and substrate's electronic and steric properties is paramount for achieving the desired regiochemical outcome. For high N1 selectivity, the use of a strong base like NaH in THF is a robust and well-established method. For N2 selectivity, modern catalytic systems involving TfOH and diazo compounds, or the classical Mitsunobu reaction, offer reliable pathways. By carefully selecting the appropriate reaction conditions as detailed in these protocols, researchers can confidently and efficiently synthesize the desired N-alkylated indazole isomers, accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 6-Methoxy-1-methyl-1H-indazole in Modern Synthesis
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The indazole nucleus, a fusion of benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role in the development of potent therapeutic agents, particularly kinase inhibitors.[1][2] Within this esteemed class of heterocycles, 6-methoxy-1-methyl-1H-indazole has emerged as a particularly valuable and versatile building block.
The strategic placement of the methoxy and methyl groups on the indazole core imparts distinct characteristics that researchers can exploit for sophisticated molecular design. The N1-methylation prevents tautomerization, offering a single, stable isomer for predictable reactivity.[3][4] The electron-donating 6-methoxy group not only influences the electronic landscape of the aromatic ring but also serves as a handle for further functionalization or as a key pharmacophoric element. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 1236127-55-1 | [5] |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Appearance | Off-white to light yellow solid | General Knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
Key Synthetic Transformations and Protocols
The reactivity of the this compound scaffold can be strategically harnessed at several key positions. The following sections detail common and impactful synthetic transformations, providing both the rationale behind the methodology and step-by-step protocols.
C3-Position Functionalization: A Gateway to Diverse Scaffolds
The C3 position of the indazole ring is a primary site for introducing molecular diversity. Halogenation at this position transforms the inert C-H bond into a versatile handle for a wide array of cross-coupling reactions.[5]
Causality and Experimental Choice: Iodination at the C3 position is a crucial first step for many subsequent cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed oxidative addition.[6] The use of N-Iodosuccinimide (NIS) provides a reliable and relatively mild method for this transformation. The reaction is typically performed in a polar aprotic solvent like DMF to ensure solubility of the starting material and reagents.
Caption: Workflow for C3-Iodination.
Detailed Protocol:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M).
-
Add N-Iodosuccinimide (NIS) (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-iodo-6-methoxy-1-methyl-1H-indazole.
Palladium-Catalyzed Cross-Coupling Reactions
With the 3-iodo derivative in hand, a plethora of palladium-catalyzed cross-coupling reactions can be employed to forge new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[7]
Causality and Experimental Choice: The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl structures.[8][9] The choice of a palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is crucial for facilitating the catalytic cycle. A base, typically an aqueous solution of a carbonate like K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation.[2] A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is commonly used to ensure the solubility of both the organic and inorganic reagents.
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine 3-iodo-6-methoxy-1-methyl-1H-indazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aryl-6-methoxy-1-methyl-1H-indazole.
Causality and Experimental Choice: The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] This reaction requires a palladium catalyst, a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium carbonate).[12][13] The choice of ligand is critical to promote the reductive elimination step and prevent side reactions. Anhydrous, aprotic solvents like toluene or dioxane are essential to avoid quenching the strong base and interfering with the catalytic cycle.
Detailed Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add 3-iodo-6-methoxy-1-methyl-1H-indazole (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-6-methoxy-1-methyl-1H-indazole derivative.
C-H Functionalization: The Modern Frontier
Direct C-H functionalization offers a more atom-economical and efficient approach to modifying the indazole core by avoiding the need for pre-functionalization (e.g., halogenation).
Causality and Experimental Choice: The methoxy group at the C6 position can act as a directing metalation group (DMG), facilitating the deprotonation of the adjacent C7 position by a strong organolithium base.[1][14][15] The lone pairs on the methoxy oxygen coordinate to the lithium ion, bringing the base into proximity with the C7 proton and increasing its kinetic acidity. The resulting aryllithium intermediate can then be trapped with various electrophiles. This method provides excellent regioselectivity for C7 functionalization. The reaction must be conducted at low temperatures in an anhydrous ethereal solvent like THF to prevent side reactions and decomposition of the organolithium species.
Caption: Workflow for Directed Ortho-Metalation at C7.
Detailed Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or sec-butyllithium (1.1 eq.) dropwise via syringe.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add a solution of the desired electrophile (e.g., DMF for formylation, I₂ for iodination) (1.2 eq.) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the C7-functionalized indazole.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its predictable reactivity, coupled with the directing influence of the methoxy group, allows for the selective functionalization of the indazole core at key positions. The protocols outlined in this guide for C3-functionalization, palladium-catalyzed cross-coupling, and C-H activation provide a robust toolkit for researchers in drug discovery and organic synthesis. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of this privileged scaffold will undoubtedly play a pivotal role in the development of next-generation pharmaceuticals.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Directed Ortho Metalation [organic-chemistry.org]
- 15. baranlab.org [baranlab.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-1-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 6-methoxy-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals. Here, we address the most critical challenges encountered during the N-methylation of 6-methoxy-1H-indazole, with a focus on achieving high regioselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The most significant challenge is controlling the regioselectivity of the N-methylation reaction. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of the 1H-indazole precursor often yields a mixture of the desired N1-methylated isomer (this compound) and the undesired N2-methylated isomer (6-methoxy-2-methyl-2H-indazole).[1][2] Separating these isomers can be difficult, leading to reduced yields of the target compound.[2]
Q2: How can I distinguish between the 1-methyl and 2-methyl isomers?
Definitive characterization requires spectroscopic analysis. The most common methods are:
-
¹H NMR & ¹³C NMR: While the chemical shifts of the N-methyl protons can be very similar, the chemical shifts of the ring carbons, particularly C3 and C7a, are often diagnostic.[3] Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments are highly effective; a correlation between the N-methyl protons and the C7a carbon confirms the N1 isomer, while a correlation to the C3 carbon indicates the N2 isomer.[4][5]
-
Chromatography: HPLC and TLC can often separate the isomers, although their polarities can be very similar. The distinct UV-Vis spectra of the isomers can also aid in their identification.
Q3: What is the mechanistic basis for the formation of two isomers?
The reaction proceeds via deprotonation of the 1H-indazole N-H bond by a base to form an ambident indazolide anion. This anion has electron density on both nitrogen atoms. The subsequent alkylation by a methylating agent (e.g., methyl iodide, dimethyl sulfate) can occur at either nitrogen. The ratio of the resulting N1 and N2 products is determined by a delicate balance of kinetic and thermodynamic factors, which are heavily influenced by the reaction conditions.[6]
Q4: How do reaction conditions influence whether the N1 or N2 isomer is the major product?
This is the core of synthesis optimization.
-
Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][7] Therefore, the N1-alkylated product is the thermodynamically favored isomer. Conditions that allow for equilibration, such as using a strong base (e.g., Sodium Hydride, NaH) in a non-polar aprotic solvent (e.g., Tetrahydrofuran, THF), tend to produce the N1-isomer as the major product.[4][5][6][8]
-
Kinetic Control: The N2 position is often more sterically accessible and can be the site of faster initial attack under certain conditions. Polar aprotic solvents like DMF with weaker bases like K₂CO₃ often result in mixtures, with the N2 isomer sometimes being a significant component.[2] Mitsunobu conditions are also known to favor the formation of the N2 isomer.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter in the laboratory.
| Problem Observed | Potential Cause | Recommended Solution & Explanation |
| Low N1:N2 Regioselectivity (e.g., 50:50 mixture observed in NMR) | Suboptimal Reaction Conditions: The chosen base/solvent system does not sufficiently favor the thermodynamic product. Common conditions like K₂CO₃ in DMF are known to give poor selectivity.[2] | Switch to Thermodynamic Control: The most effective strategy is to use sodium hydride (NaH) as the base in an anhydrous aprotic solvent like THF.[4][5][8] NaH irreversibly deprotonates the indazole, and the resulting sodium indazolide in THF strongly favors alkylation at the N1 position. |
| Reaction Fails to Proceed or Stalls | 1. Inactive Reagents: The base (e.g., NaH) may have degraded due to moisture. The solvent may not be sufficiently anhydrous.2. Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Verify Reagent Quality: Use a fresh bottle of NaH (dispersion in mineral oil) and ensure it is handled under an inert atmosphere. Use freshly distilled, anhydrous THF. 2. Optimize Temperature: While the initial deprotonation with NaH is often done at 0 °C, the subsequent methylation step can be performed at room temperature or gently heated (e.g., to 40-50 °C) to ensure completion. Monitor progress by TLC. |
| Difficult Isomer Separation | Similar Polarity: The N1 and N2 isomers often have very similar Rf values on silica gel, making chromatographic separation inefficient and leading to product loss. | 1. Optimize Chromatography: Experiment with different eluent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) may improve separation.2. Attempt Recrystallization: If chromatography fails, recrystallization from a mixed solvent system (e.g., ethanol/water, acetone/water) can be an effective method for purifying the desired isomer, as isomers can have different solubilities.[9] |
| Low Overall Yield Despite Good Selectivity | 1. Incomplete Reaction: See "Reaction Stalls" above.2. Product Loss During Workup: The product may have some water solubility, or an emulsion may have formed during the aqueous quench. | 1. Ensure Full Conversion: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.2. Optimize Workup: After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate). If an emulsion forms, adding brine can help break it. |
Optimized Protocol for N1-Selective Methylation
This protocol is designed to maximize the yield of the desired this compound by leveraging thermodynamic control.
Experimental Workflow Diagram
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: 6-Methoxy-1-methyl-1H-indazole
Welcome to the technical support center for 6-methoxy-1-methyl-1H-indazole (C₉H₁₀N₂O, MW: 162.19 g/mol , CAS: 1236-127-55-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on established principles for indazole-based heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at a refrigerated temperature of 2-8°C. While some suppliers may ship the product at room temperature, this is generally for short-term transit.[1][2][3] The indazole ring system can be susceptible to degradation over time, and lower temperatures slow down potential decomposition processes. Protecting it from light is crucial as many heterocyclic compounds are light-sensitive.
Q2: How should I prepare and store solutions of this compound?
A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly capped vial, preferably under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent is critical; use dry, high-purity solvents. For many organic reactions, solvents like anhydrous DMF, DMSO, or acetonitrile are suitable. For biological assays, sterile DMSO is common. Avoid aqueous solutions for storage, as water can participate in hydrolytic degradation pathways, especially if acidic or basic impurities are present.[4][5]
Q3: Is this compound sensitive to air or moisture?
A3: While specific data for this compound is limited, indazole derivatives as a class can be sensitive to moisture and atmospheric conditions.[6][7] The nitrogen atoms in the indazole ring can be basic and may interact with acidic gases (like CO₂) in the air, and moisture can promote hydrolysis or other degradation reactions. For this reason, it is best practice to handle the solid under an inert atmosphere (e.g., in a glovebox) and to use anhydrous solvents for preparing solutions.
Q4: What are the primary signs of degradation for this compound?
A4: Visual inspection may reveal a change in color (e.g., from off-white to yellow or brown) or a change in physical state (e.g., clumping of the powder due to moisture absorption).[8] However, the most reliable way to detect degradation is through analytical techniques. A decrease in the main peak's area percentage and the appearance of new peaks in an HPLC chromatogram are clear indicators of degradation. Similarly, changes in the ¹H NMR spectrum, such as the appearance of new signals or broadening of existing ones, suggest impurity formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | 1. Verify Purity: Before use, especially from an older batch, verify the purity of your this compound using HPLC or ¹H NMR (see protocols below). 2. Use Fresh Solutions: Always prepare solutions fresh. If using a stock solution, ensure it has been stored properly (frozen, under inert gas) and for a limited time. |
| Poor Solubility | Use of an inappropriate solvent or presence of impurities. | 1. Solvent Selection: Test solubility in a small amount of various high-purity solvents (e.g., DMSO, DMF, Methanol, Chloroform) to find the most suitable one for your application. 2. Gentle Warming/Sonication: Gentle warming or brief sonication can aid dissolution. Avoid aggressive heating, which could accelerate degradation. |
| Appearance of Unexpected Byproducts in a Reaction | Impurities in the starting material or reaction with residual reagents/solvents. | 1. Confirm Starting Material Purity: Ensure your this compound is of high purity. If necessary, purify it by recrystallization or column chromatography. 2. Inert Atmosphere: Run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation or reaction with atmospheric components. Use anhydrous solvents and reagents. |
| Color Change of Solid Compound Over Time | Slow oxidation or reaction with atmospheric moisture/impurities. | 1. Proper Storage: This is a strong indicator of suboptimal storage. Transfer the compound to a new, clean vial, flush with argon or nitrogen, seal tightly with paraffin film, and store at 2-8°C in the dark. 2. Purity Check: A purity check is mandatory before using a discolored compound. |
Experimental Protocols & Workflows
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
Objective: To determine the purity of the compound and detect any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for modifying pH)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
Workflow for Handling and Stability Testing
The following diagram illustrates a comprehensive workflow for handling a new batch of this compound and setting up a basic stability study.
Caption: Recommended workflow for handling, qualification, and stability assessment.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, we can infer potential risks based on the structure of indazoles.[10] Oxidation of the ring system or hydrolysis of the methoxy group under harsh acidic or basic conditions are plausible routes.
Caption: Plausible degradation pathways under various stress conditions.
References
- 1. 6-Methoxy-3-methyl-1H-indazole | 7746-29-4 [sigmaaldrich.com]
- 2. 6-Methoxy-1H-indazole | 3522-07-4 [amp.chemicalbook.com]
- 3. 6-METHOXY-3-METHYL-1H-INDAZOLE | 7746-29-4 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 6-Methoxy-1H-indazol-4-amine (EVT-399207) | 1000341-20-7 [evitachem.com]
- 7. 6-Methoxy-1H-indazol-4-amine (1000341-20-7) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experiments with 6-Methoxy-1-methyl-1H-indazole
Welcome to the technical support center for 6-methoxy-1-methyl-1H-indazole experimentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic compound. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding its nuances is critical for successful research outcomes.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
I. Synthesis-Related Issues
The synthesis of this compound typically involves the methylation of 6-methoxy-1H-indazole. However, a significant challenge in indazole chemistry is controlling the regioselectivity of N-alkylation, which often yields a mixture of N1 and N2 isomers.
FAQ 1: My methylation of 6-methoxy-1H-indazole is producing a mixture of 1-methyl and 2-methyl isomers. How can I improve the selectivity for the desired 1-methyl isomer?
Answer: The formation of both N1 and N2 methylated isomers is a common problem. The thermodynamically more stable 1H-indazole is often the desired product. Several factors can be optimized to favor the formation of the 1-methyl isomer:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical in directing the regioselectivity of the methylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favors the formation of the N1-substituted product. This is because the sodium cation coordinates with the two nitrogen atoms, sterically hindering the N2 position and directing the electrophile (methylating agent) to the N1 position.
-
Reaction Temperature: Lowering the reaction temperature can also enhance the selectivity for the N1 isomer. Running the reaction at 0 °C or even lower temperatures can help to favor the thermodynamically controlled product.
-
Methylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can be employed. The reactivity of the methylating agent can influence the isomer ratio.
Experimental Protocol for Selective N1-Methylation:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-methoxy-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: The yield of my synthesis is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are crucial. Ensure the reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low reaction yields.
II. Purification and Characterization
The purification of this compound can be challenging due to the potential presence of the N2-isomer and other impurities. Proper characterization is essential to confirm the identity and purity of the final product.
FAQ 3: I am having difficulty separating the 1-methyl and 2-methyl isomers by column chromatography. What can I do?
Answer: The separation of N1 and N2 indazole isomers can be challenging due to their similar polarities. Here are some strategies to improve separation:
-
Chromatography System:
-
Column: Use a high-quality silica gel with a smaller particle size for better resolution.
-
Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Experiment with different solvent systems, such as dichloromethane/methanol or toluene/acetone.
-
-
Recrystallization: If the isomers have different solubilities, recrystallization can be an effective purification method. A mixed solvent system is often required to achieve good separation.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
FAQ 4: How can I definitively distinguish between the 1-methyl and 2-methyl isomers using spectroscopic methods?
Answer: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between the N1 and N2 isomers.
-
¹H NMR Spectroscopy: The chemical shift of the proton at the 3-position is a key indicator. For 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer. The chemical shifts of the methyl protons can also be diagnostic, although the difference may be small (0.1-0.2 ppm).
-
¹³C NMR Spectroscopy: The chemical shift of the carbon atom of the methyl group can be a reliable indicator. In ¹³C NMR, the N1-methyl carbon typically appears at a different chemical shift than the N2-methyl carbon. For example, in one study, the ¹³C NMR signal for the N1-methyl group appeared at 132-133 ppm, while the N2-methyl group appeared at 123-124 ppm.
-
¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR can provide unambiguous evidence for the position of the methyl group.
Table 1: Representative NMR Data for Distinguishing Indazole Isomers
| Isomer | ¹H NMR (H3 proton) | ¹³C NMR (N-CH₃ carbon) | |
Technical Support Center: Synthesis of 1H-Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1H-indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of this critical heterocyclic scaffold. The 1H-indazole core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents, including niraparib and pazopanib.[1] However, its synthesis is often plagued by challenges, most notably the control of regioselectivity.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions, minimize side products, and efficiently achieve your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered in the laboratory, providing both diagnostic advice and actionable solutions.
Q1: My reaction produces a mixture of N1 and N2-substituted indazoles. How can I improve the selectivity for the desired 1H-indazole isomer?
This is the most prevalent challenge in indazole chemistry. The indazole anion is delocalized, allowing electrophiles to attack either nitrogen.[2] However, the 1H-tautomer is generally more thermodynamically stable than the 2H-form.[1][3][4] Achieving high N1 selectivity requires carefully tuning the reaction conditions to exploit this preference.
Causality & Solution:
-
Choice of Base and Solvent is Critical: This is the most influential factor. Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1 alkylation.[5][6][7] The prevailing hypothesis suggests that the sodium cation coordinates with the N2 atom and an electron-rich substituent at the C3 position, sterically hindering electrophilic attack at N2 and directing it to N1.[5][8]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring significantly impacts the N1/N2 ratio. Electron-withdrawing groups, particularly at the C3 position (e.g., -COMe, -COOMe, -CONH2), have been shown to yield >99% N1 regioselectivity when using the NaH/THF system.[5][7]
-
Thermodynamic vs. Kinetic Control: Strongly basic conditions can lead to a mixture of products by trapping both kinetically and thermodynamically favored anions.[2] Allowing the reaction to equilibrate, sometimes with gentle heating, can favor the formation of the more stable N1-substituted product.[5] Mildly acidic conditions, in contrast, have been shown to regioselectively favor protection at the N2 position.[2]
Troubleshooting Summary: N1 vs. N2 Alkylation
| Factor | To Favor N1-Alkylation (1H-Indazole) | To Favor N2-Alkylation (2H-Indazole) | Rationale |
| Base | Sodium Hydride (NaH)[5][6], Cesium Carbonate (Cs2CO3)[8] | Potassium Carbonate (K2CO3) in DMF can give mixtures[7], some specific amine bases[9] | Hard cations like Na+ chelate with N2 and a C3 substituent, blocking N2 attack.[5][8] Different bases alter the nucleophilicity of the N1/N2 positions differently. |
| Solvent | Aprotic, coordinating solvents like THF, Dioxane[5][10] | Polar aprotic solvents like DMF can sometimes lead to mixtures or favor N2 depending on the substrate. | The solvent influences the dissociation of the ion pair and the solvation of the indazolide anion. |
| Substituents | Electron-withdrawing group at C3 (e.g., ester, amide)[5][7] | Sterically bulky groups at C3 may disfavor N2 attack, but the effect is complex. | C3 substituents can participate in chelation with the cation (favoring N1) or sterically block N2. |
| Reaction Type | N-alkylation with NaH/THF[7], Ullmann-type reactions[11] | Davis-Beirut Reaction, Cadogan-Sundberg Reaction[12] | The inherent mechanism of certain named reactions is predisposed to forming one isomer over the other. |
Q2: My crude product is very impure, containing significant side products. What are they and how can I minimize them?
Side product formation is often a sign of non-optimized reaction conditions or reactive intermediates. The most common culprits are hydrazones, dimeric impurities, and indazolones.[6][10]
Causality & Solution:
-
Hydrazone Intermediates: In many syntheses, such as those starting from o-haloaryl ketones or aldehydes, the formation of a hydrazone is a key intermediate step.[1] If the subsequent cyclization step is inefficient or incomplete, the hydrazone will persist as a major impurity.
-
Dimeric Impurities: These often arise from intermolecular side reactions, especially at elevated temperatures.[10]
-
Solution: Maintain strict temperature control.[13] Running the reaction at a slightly lower temperature for a longer duration may be preferable. Using high-dilution conditions can also disfavor intermolecular reactions.
-
-
Indazolones: These can form via oxidative pathways or rearrangement under certain conditions.
-
Solution: Run reactions under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[14] Ensure starting materials are pure and free from oxidizing contaminants.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rsc.org [rsc.org]
Technical Support Center: Improving Yield in Indazole Synthesis Reactions
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this critical heterocyclic scaffold. We have structured this resource in a practical question-and-answer format to directly address common issues encountered in the lab, moving from general principles to challenges within specific named reactions.
Section 1: Core Principles & General Troubleshooting FAQs
This section addresses fundamental issues that can affect the yield and purity of any indazole synthesis.
Q1: My reaction yield is consistently low, regardless of the specific method. What are the first things I should investigate?
A1: When facing universally low yields, it's crucial to return to the fundamentals of reaction execution. Before altering core parameters, meticulously verify the following:
-
Starting Material Purity: The quality of your precursors is paramount. Impurities in starting materials, such as partially oxidized hydrazines or contaminated aryl precursors, can inhibit catalysts or lead to significant side reactions. Consider re-purifying or re-characterizing your starting materials.
-
Solvent Quality: Ensure you are using dry, high-purity solvents. Residual water or other reactive impurities can quench sensitive reagents, particularly in reactions involving strong bases or organometallics.
-
Atmosphere Control: Many modern catalytic reactions, especially those involving palladium or copper, are sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.
-
Stoichiometry: Double-check all calculations and measurements. An incorrect ratio of reactants, catalysts, or bases is a frequent and easily correctable source of poor performance.
Q2: How critical is temperature control in indazole synthesis, and what are the risks of improper temperature management?
A2: Temperature control is absolutely critical. The Jacobson synthesis, for instance, involves an exothermic formation of indazole, where the internal temperature can rise 5-10°C above the bath temperature.[2] Strict adherence to the recommended temperature range is necessary to prevent overheating, which can lead to decomposition and the formation of tarry byproducts.[2] Similarly, in Fischer indole synthesis, a related reaction, excessively high temperatures can cause degradation of the product and starting materials.[3][4]
Logical Workflow: Troubleshooting Low Yields
Below is a decision tree to guide your initial troubleshooting efforts for any low-yielding indazole synthesis.
Caption: A logical workflow for diagnosing common causes of low yield.
Section 2: Troubleshooting Specific Synthesis Methods
Different synthetic routes to indazoles have unique challenges. This section provides targeted advice for several common methods.
The Davis-Beirut Reaction
Q3: I am attempting to synthesize a 2-aryl-2H-indazole using the Davis-Beirut reaction, but the yield is poor. What is a likely cause?
A3: The synthesis of N-aryl substituted 2H-indazoles via the Davis-Beirut reaction can be challenging. The key N-N bond-forming step between the N-aryl imine and the in-situ generated nitroso reactant is often slow. This sluggishness allows for a competitive reaction pathway where water adds to the critical nitroso imine intermediate, causing imine bond cleavage and preventing the desired cyclization.[5][6][7]
Q4: What are the key intermediates in the Davis-Beirut reaction, and how does understanding them help with troubleshooting?
A4: The reaction proceeds through a highly reactive nitroso imine intermediate generated under redox-neutral conditions.[6][8] Recent studies have also identified 2H-indazole N-oxides as competent intermediates in the pathway to the final 2H-indazole product.[5][9] Isolation of these N-oxides has allowed for a formal Cadogan cyclization to be performed at room temperature.[5][9] If your reaction stalls, it's possible that one of these intermediates is being diverted to a side product. Analyzing the crude reaction mixture by LCMS may help identify these species.
Caption: Key intermediates in the base-catalyzed Davis-Beirut reaction.
The Cadogan-Sundberg Synthesis
Q5: My Cadogan-Sundberg reaction produces a complex mixture of byproducts. How can I improve the selectivity?
A5: The Cadogan-Sundberg reaction, which typically involves reductive cyclization of nitroarenes with phosphites at high temperatures (>150 °C), is notorious for byproduct formation.[9][10] While the mechanism is often presumed to involve a nitrene intermediate, evidence for non-nitrene pathways exists, and the harsh conditions can promote undesired side reactions.[9][11] To improve outcomes:
-
Consider Microwave Heating: Microwave irradiation has been shown to significantly enhance the efficiency of both the precursor synthesis (e.g., via Suzuki coupling) and the subsequent Cadogan–Sundberg cyclization, often leading to cleaner reactions and higher yields.[10]
-
Phosphorus Reagent: While triethyl phosphite is common, exploring other trivalent phosphorus reagents may alter the reaction profile and reduce byproducts.
Suzuki Coupling for Indazole Functionalization
Q6: I am trying to perform a Suzuki coupling on a 5-bromoindazole, but I'm getting no product and recovering my starting material. What should I check?
A6: Failure in Suzuki couplings of halo-indazoles often points to issues with the catalytic cycle. Here are the primary troubleshooting steps:
-
Catalyst Choice and Activity: Ensure your palladium catalyst is active. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often an excellent choice for these substrates, providing good yields in relatively short reaction times.[12] If using a Pd(0) source like Pd(PPh₃)₄, handle it strictly under an inert atmosphere to prevent oxidation.[1]
-
Base Selection and Activation: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used.[1][12] The base must be finely powdered and anhydrous; activating it by heating prior to use can be beneficial. Crucially, the base must have some solubility in the reaction medium. Using a co-solvent like water is often necessary to facilitate the reaction.[1]
-
Thorough Degassing: Oxygen promotes the unwanted homocoupling of the boronic acid, consuming your reagent and reducing the yield of the desired cross-coupled product.[1] Degas your solvent and reaction mixture rigorously (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period) before adding the catalyst.
-
NH Interference: The acidic proton on the indazole ring can potentially interfere with the reaction. While many couplings work with the unprotected NH, if yields remain low, consider protecting the indazole nitrogen with a group like Boc, which can improve outcomes but adds extra synthetic steps.[1][12]
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of catalyst. Pd(dppf)Cl₂ is a robust choice for this coupling.[12] |
| Ineffective Base | Use a finely powdered, anhydrous base (e.g., K₂CO₃). Add water as a co-solvent to aid solubility.[1] | |
| Low Temperature | While aryl iodides and bromides are reactive, some couplings require heating to 80-120 °C.[1][12] | |
| Significant Side Products | Homocoupling of Boronic Acid | Rigorously degas the reaction mixture to remove oxygen.[1] |
| Dehalogenation of Indazole | Ensure high-purity solvents. The choice of phosphine ligand can sometimes influence this side reaction. | |
| Protodeboronation | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure it is pure before use.[1] |
Table 1: Troubleshooting Guide for Suzuki Coupling of Halo-indazoles.
Section 3: The Critical Challenge of Regioselectivity
One of the most common hurdles in indazole synthesis is controlling substitution at the N1 versus the N2 position. The outcome is highly sensitive to reaction conditions.
Q7: How can I selectively synthesize the N1-substituted indazole isomer over the N2?
A7: Achieving N1 selectivity typically involves leveraging thermodynamic control, as the 1H-tautomer is generally more stable than the 2H-tautomer.[13]
-
Thermodynamic Equilibration: Using conditions that allow for an equilibrium to be established will favor the more stable N1 product. This can be achieved under acidic conditions over longer reaction times or at elevated temperatures.[13] For N-alkylation, a combination of sodium hydride (NaH) as the base in a less-polar solvent like tetrahydrofuran (THF) has been shown to provide excellent N1 regioselectivity (>99% in some cases).[14] This is proposed to occur via a sodium-coordinated intermediate that sterically directs the electrophile to the N1 position.[14]
Q8: What conditions favor the formation of the N2-substituted indazole?
A8: The N2 position is often favored under kinetic control, as its lone pair is considered more sterically accessible in the neutral indazole.[13]
-
Kinetic Control: Mildly acidic conditions can favor kinetic protection at the N2 position.[13] For glycosylation reactions, a short reaction time (5 hours) using the Silyl Hilbert-Johnson method afforded only the N2-isomer, whereas a longer reaction time (48 hours) led to the thermodynamically favored N1-isomer.[15]
-
Base and Solvent Choice: The choice of base and solvent system is paramount. The use of specific non-innocent amines as bases can direct the reaction outcome towards a desired isomer by modulating steric and electronic factors.[16]
| Desired Isomer | Control Type | Typical Conditions | Rationale |
| N1-substituted | Thermodynamic | Strong base (NaH) in THF; elevated temperature; longer reaction times.[13][14][17] | Reaction proceeds to the most stable product, the 1H-indazole derivative.[13] |
| N2-substituted | Kinetic | Mildly acidic conditions; specific bases; shorter reaction times.[13][15] | Reaction proceeds via the lowest energy transition state, favoring attack at the more accessible N2 position.[13] |
Table 2: General Conditions for Controlling N1 vs. N2 Regioselectivity.
Section 4: Purification Strategies
Q9: My reaction worked, but I am struggling to separate the N1 and N2 isomers. What are some effective purification techniques?
A9: Separating indazole regioisomers is a common challenge.
-
Vacuum Distillation: For the unsubstituted parent indazole, vacuum distillation is a highly effective method for obtaining pure, colorless material.[2]
-
Recrystallization: This is the most powerful technique for separating isomers. Success often depends on screening various solvent systems. Mixed solvents are particularly effective. For example, mixtures of tetrahydrofuran/water, methanol/water, or acetone/water have been successfully used to separate substituted indazole isomers by exploiting their differential solubilities.[18]
-
Column Chromatography: While often the default, silica gel chromatography can sometimes be difficult for separating closely-eluting indazole isomers. Careful optimization of the mobile phase is required.
Section 5: Experimental Protocols
Protocol 1: Jacobson Synthesis of 1H-Indazole
This protocol is adapted from the robust procedure reported in Organic Syntheses, which is based on the work of Huisgen and Nakaten.[2]
Warning: This procedure involves nitrosating agents and potentially exothermic steps. A thorough risk assessment should be conducted before proceeding.
Step 1: Preparation of N-Nitroso-o-acetotoluidide
-
In a suitable reaction vessel, cool a mixture of 100 g of N-acetyl-o-toluidine, 200 ml of glacial acetic acid, and 200 ml of acetic anhydride in an ice-salt bath.
-
While maintaining the internal temperature between +1° and +4°C, introduce a stream of nitrous gases (generated by dropping concentrated nitric acid onto sodium nitrite) until a persistent black-green color indicates the completion of nitrosation.
-
Pour the reaction solution onto a mixture of 400 g of ice and 200 ml of ice water.
-
Extract the separated oil with benzene (total volume 500 ml). Wash the combined benzene extracts with ice water.
Step 2: Cyclization to 1H-Indazole
-
Add 30 ml of methanol to the benzene solution from Step 1 to remove any remaining acetic anhydride.
-
To the cooled benzene solution, add a solution of sodium methoxide in methanol dropwise until the evolution of gas ceases.
-
Warm the combined benzene layer to 35°C for 1 hour, and then maintain the temperature at 40–45°C for 7 hours. Note: This step is exothermic; use a large water bath to dissipate heat and strictly control the temperature to prevent overheating.[2]
-
After the reaction is complete, cool the solution and extract it with 2N hydrochloric acid and then with 5N hydrochloric acid.
-
Combine the acidic extracts and treat with excess ammonia to precipitate the indazole.
Step 3: Purification
-
Collect the crude, light brown indazole by filtration on a Büchner funnel, wash with water, and dry. The expected yield of crude product is 36–47%.[2]
-
Purify the crude solid by vacuum distillation in a Claisen flask suitable for solids. This yields colorless indazole (b.p. 167–176°/40–50 mm, m.p. 148°C).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 18. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 6-Methoxy-1-Methyl-1H-Indazole
Welcome to the technical support center for 6-methoxy-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles, ensuring the integrity and reproducibility of your results.
Section 1: Initial Assessment & Compound Characteristics
Before troubleshooting, it's crucial to understand the basic physicochemical properties of the compound you're working with. While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior from its structure and data on similar indazole-based molecules.
Key Predicted Characteristics:
-
Molecular Formula: C₉H₁₀N₂O[1]
-
Structure: A heterocyclic aromatic ring system containing a basic indazole core, a methoxy group, and a methyl group.
-
Predicted Solubility: The aromatic, heterocyclic structure suggests low intrinsic aqueous solubility. The nitrogen atoms in the indazole ring can act as proton acceptors, suggesting that solubility will be pH-dependent.
FAQ 1: I'm starting a new project. What is the first step to assess the solubility of this compound?
Answer: The first step is to perform a simple, qualitative solubility test in a small range of common laboratory solvents. This will establish a baseline and guide your strategy for preparing stock solutions.
Protocol 1: Basic Qualitative Solubility Assessment
-
Preparation: Weigh out approximately 1-2 mg of this compound into separate, small, clear glass vials.
-
Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a single solvent. Start with common solvents like those listed in Table 1.
-
Observation & Agitation: Cap the vials and vortex for 30-60 seconds. Visually inspect for undissolved material against a dark background.
-
Heating (Optional): If the compound does not dissolve at room temperature, gently warm the solution (e.g., to 37-40°C) and vortex again. Note any changes.[3]
-
Documentation: Record your observations as "freely soluble," "sparingly soluble," or "insoluble" for each solvent. This provides a practical roadmap for creating your initial stock solution.
Section 2: Preparing Stock Solutions & Troubleshooting
The most common source of experimental variability arises from improperly prepared or unstable stock solutions. The goal is to create a high-concentration, stable stock that can be accurately diluted into aqueous buffers or cell culture media.[4][5]
FAQ 2: My compound won't dissolve in aqueous buffers like PBS. What should I do?
Answer: This is expected behavior for a compound with this structure. Direct dissolution in aqueous buffers is highly unlikely. The standard industry practice is to first create a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous system.[5] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.[6][7][8]
FAQ 3: I dissolved my compound in 100% DMSO, but it crashed out (precipitated) when I diluted it into my cell culture medium. Why did this happen and how can I fix it?
Answer: This is a classic problem known as "solvent-shift precipitation." While your compound is soluble in pure DMSO, its solubility in the final aqueous environment is much lower. When you add the DMSO stock to the aqueous medium, the DMSO concentration drops dramatically, and the medium can no longer keep the compound in solution.[3][9]
Solutions:
-
Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound stays in solution.
-
Optimize the Dilution Protocol: Do not add the DMSO stock directly to the full volume of buffer. Instead, add the DMSO stock to a small volume of buffer while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation. Then, bring the mixture to the final volume.
-
Reduce DMSO Percentage in Final Assay: High concentrations of DMSO can be toxic to cells.[6] A general rule is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[10] If your compound precipitates at this level, you will need to explore more advanced strategies.
Troubleshooting Precipitation: A Logic Flow
The following diagram outlines a decision-making process for addressing precipitation upon dilution of a DMSO stock.
Caption: Decision workflow for troubleshooting compound precipitation.
Section 3: Advanced Solubilization Strategies
If simple DMSO stocks are insufficient, more advanced formulation techniques are required. These methods alter the chemical environment to increase the aqueous solubility of the compound.
FAQ 4: Can I use pH modification to improve the solubility of this compound?
Answer: Yes, this is a very promising strategy. The indazole core contains nitrogen atoms that are weakly basic. In an acidic environment (lower pH), these nitrogens can become protonated, creating a positively charged molecule. This charged species will have significantly higher solubility in polar solvents like water compared to the neutral form.[11][12][13][14]
Protocol 2: pH-Modification Solubility Test
-
Prepare Acidic Buffer: Prepare a series of biologically compatible buffers with decreasing pH (e.g., pH 6.0, 5.0, 4.0). A citrate buffer is a common choice.
-
Test Solubility: Add 1-2 mg of the compound to 1 mL of each buffer.
-
Agitate & Observe: Vortex thoroughly and observe for dissolution. You should see an increase in solubility as the pH decreases.
-
Application: For your experiment, you can prepare a stock solution by first dissolving the compound in a small amount of dilute acid (e.g., 0.1 N HCl) and then diluting it into your final assay buffer. Crucially, you must verify the final pH of your assay medium to ensure it is compatible with your biological system.
FAQ 5: What are co-solvents and how can they help?
Answer: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of non-polar compounds.[7][15] They work by reducing the polarity of the overall solvent system, making it more favorable for the drug molecule to dissolve.
Commonly used co-solvents in research include:
-
Ethanol: A polar, protic solvent.
-
Propylene Glycol (PG): Often used in preclinical formulations.
-
Polyethylene Glycol (PEG 300/400): Low molecular weight PEGs are liquid and frequently used.
Table 1: Properties of Common Solvents for Stock Preparation
| Solvent | Type | Polarity | Key Considerations |
| DMSO | Aprotic, Polar | High | Excellent solubilizer; can be toxic at >0.5%; risk of precipitation on dilution.[6][16] |
| Ethanol | Protic, Polar | Medium | Less toxic than DMSO; may evaporate from stock; can affect protein structure. |
| PEG 400 | Protic, Polar | Medium | Low toxicity; viscous; often used in combination with other solvents. |
| Water (pH adjusted) | Protic, Polar | High | Ideal for final formulation but requires pH modification for this compound.[17] |
FAQ 6: I've heard about cyclodextrins. Are they a viable option?
Answer: Absolutely. Cyclodextrins are an excellent, often superior, alternative for solubilizing hydrophobic compounds for biological assays.[18][19] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] The hydrophobic drug molecule can form an "inclusion complex" by fitting inside this cavity, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[22]
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[19]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Carries a negative charge and can be very effective for solubilizing basic drugs.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 3: Formulation with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Complexation: Vortex or sonicate the mixture for an extended period (30 minutes to several hours) to allow for the formation of the inclusion complex. The solution should clarify as the compound dissolves.
-
Sterile Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.
-
Dilution: This stock solution can now be readily diluted into your final assay medium with a much lower risk of precipitation.
References
- 1. Page loading... [guidechem.com]
- 2. 6-Methoxy-3-methyl-1H-indazole | 7746-29-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. Khan Academy [khanacademy.org]
- 14. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How does pH affect solubility? - askIITians [askiitians.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 20. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 21. tandfonline.com [tandfonline.com]
- 22. humapub.com [humapub.com]
Validation & Comparative
A Comparative Guide to the Functional Effects of 6-Methoxy-1-methyl-1H-indazole Analogs as Serotonin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a synthetic indazole derivative, an analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), with its parent compound and other key analogs. We will delve into its effects as a serotonin receptor modulator, supported by experimental data, to offer a clear perspective on its potential and limitations in drug discovery programs. The indazole scaffold is a subject of growing interest, serving as a bioisostere for indoles with potentially improved pharmacokinetic properties.[1]
Introduction: The Rationale for Indazole Analogs of Tryptamines
Classic serotonergic psychedelics, such as 5-MeO-DMT, are powerful agonists of the serotonin 2A receptor (5-HT2A) and are under intense investigation for their therapeutic potential in various psychiatric disorders.[1] A key strategy in medicinal chemistry involves the modification of known psychoactive scaffolds to optimize their pharmacological profile. The replacement of the indole core of tryptamines with an indazole moiety is one such approach, aiming to enhance properties like metabolic stability and oral bioavailability.[1]
This guide focuses on a specific N,N-dimethyl-ethanamine derivative of 6-methoxy-1-methyl-1H-indazole (hereafter referred to as the "Topic Compound"), an analog of the potent psychedelic 5-MeO-DMT. We will compare its functional activity at serotonin receptors with that of 5-MeO-DMT and its direct 1H-indazole counterpart (lacking the 1-methyl group).
Comparative Analysis of Serotonin Receptor Activity
The functional effects of the Topic Compound and its relevant comparators were evaluated using in vitro calcium mobilization assays in cell lines expressing human serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C).[1] This assay measures the increase in intracellular calcium concentration following receptor activation, providing a quantitative measure of agonist potency (EC50) and efficacy (Emax).
Quantitative Data Summary
The following table summarizes the functional potency (EC50) of the Topic Compound and its key comparators at the three major 5-HT2 receptor subtypes. Lower EC50 values indicate higher potency.
| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |
| 5-MeO-DMT (Parent Compound) | 110 | 4.7 | 14.2 |
| 6-methoxy-1H-indazole analog (Direct Indazole Analog) | 1160 | 483 | 198 |
| Topic Compound (this compound analog) | >10000 | >10000 | >10000 |
Data sourced from Maurer et al., 2024, ACS Medicinal Chemistry Letters.[1]
Interpretation of Results
The experimental data reveals a significant loss of potency for the Topic Compound across all tested 5-HT2 receptor subtypes compared to both 5-MeO-DMT and the direct 6-methoxy-1H-indazole analog.[1] Specifically, the Topic Compound was found to be markedly less potent at the 5-HT2A receptor, which is the primary target for classic psychedelics.[1] The addition of the methyl group at the 1-position of the indazole ring appears to be detrimental to agonist activity at these receptors. This highlights the critical importance of the spatial arrangement of substituents on the indazole scaffold for receptor interaction.[2]
Signaling Pathway and Experimental Workflow
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the mobilization of intracellular calcium. The diagram below illustrates this pathway.
Caption: 5-HT2A receptor activation cascade leading to calcium mobilization.
Experimental Workflow: In Vitro Calcium Mobilization Assay
The following diagram outlines the key steps in the experimental protocol used to determine the functional potency of the compounds.
Caption: Workflow for assessing agonist potency via calcium mobilization.
Detailed Experimental Protocol
The following protocol is a representative method for conducting a calcium mobilization assay to assess the functional potency of serotonin receptor agonists.
Objective: To determine the EC50 and Emax values of test compounds at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Cell culture medium and supplements.
-
Multi-well assay plates (e.g., 384-well).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW).
-
Test compounds (Topic Compound, 5-MeO-DMT, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions until they reach the desired confluency.
-
Harvest the cells and plate them into the multi-well assay plates at a predetermined density.
-
Incubate the plates to allow the cells to adhere.
-
-
Dye Loading:
-
Prepare the fluorescent calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for the time specified by the dye manufacturer to allow for dye uptake.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Use a fluorescent plate reader with liquid handling capabilities to add the compound dilutions to the appropriate wells.
-
-
Fluorescence Measurement:
-
Place the assay plate in the fluorescent plate reader.
-
Measure the baseline fluorescence before compound addition.
-
Initiate the automated injection of the compounds and immediately begin recording the fluorescence intensity over a set period.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline after compound addition.
-
Plot the fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits a half-maximal response) and Emax (the maximum response) values.
-
Conclusion and Future Directions
This comparative guide demonstrates that the this compound analog of 5-MeO-DMT exhibits a significant loss of agonist activity at 5-HT2 receptors. The addition of a methyl group at the N1 position of the indazole ring is a critical structural modification that negatively impacts potency.[1] This finding underscores the sensitivity of the serotonin receptor binding pocket to even minor structural changes in ligands.
For researchers in drug development, this provides a crucial piece of structure-activity relationship (SAR) data. While the indazole scaffold holds promise as an indole bioisostere, careful consideration must be given to the position and nature of substituents on the indazole ring system. Future research could explore other substitution patterns on the indazole core to potentially recover or enhance agonist activity while improving pharmacokinetic properties.
References
The Strategic Importance of the 6-Methoxy Group in 1-Methyl-1H-indazole Scaffolds: A Comparative Guide for Drug Discovery
Introduction: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The indazole core, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, has earned its status as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the capacity for substitution at multiple positions, provides a versatile framework for the design of potent and selective modulators of various biological targets. This has led to the successful development of several FDA-approved drugs, particularly in the oncology space, such as the kinase inhibitors Axitinib and Pazopanib, which feature the indazole motif.[2][3] The diverse pharmacological activities of indazole derivatives, ranging from anti-inflammatory and antimicrobial to potent anti-cancer effects, underscore the significance of this heterocyclic system in modern drug discovery.[4][5][6][7]
This guide provides an in-depth comparative analysis of 6-methoxy-1-methyl-1H-indazole against other indazole derivatives, with a particular focus on the influence of substituents at the 6-position on their biological performance. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation indazole-based therapeutics.
The Influence of the 6-Position: A Hotspot for Modulating Kinase Inhibition
Strategic modification of the indazole ring is a key strategy for optimizing the potency and selectivity of drug candidates. The 6-position, in particular, has emerged as a critical determinant in the interaction of indazole derivatives with the ATP-binding pocket of various protein kinases.[1] This section will delve into a comparative analysis of how different substituents at this position impact inhibitory activity, with a focus on the c-Jun N-terminal kinase 3 (JNK3), a key therapeutic target in neurodegenerative diseases.[8]
Comparative Analysis of 6-Substituted Indazoles as JNK3 Inhibitors
A study by scientists at Janssen Research & Development unveiled a series of N-aromatic-substituted indazoles as potent JNK3 inhibitors.[8] Their research provides a compelling case study on the profound impact of substitution at the 6-position. The table below summarizes the key findings for a selection of these compounds, allowing for a direct comparison of their inhibitory potency against JNK3 and their selectivity over the closely related p38α kinase.
| Compound ID | 6-Position Substituent | JNK3 IC50 (nM) | p38α IC50 (nM) | Selectivity (p38α/JNK3) |
| 15 | -H | 1 | 226 | 226-fold |
| 8 | -F | 5 | >1000 | >200-fold |
| 17 | -OCH₃ | 40 | 320 | 8-fold |
Table 1: Comparative inhibitory activity of 6-substituted indazole derivatives against JNK3 and p38α. Data sourced from Zhang, M. et al. (2012).[8]
Causality Behind Experimental Observations:
The data presented in Table 1 clearly demonstrates that even subtle modifications at the 6-position can lead to significant changes in biological activity.
-
Unsubstituted Indazole (Compound 15): The parent compound with a hydrogen atom at the 6-position exhibits the highest potency against JNK3, with an IC50 of 1 nM. This suggests that the unsubstituted pocket in the JNK3 active site can accommodate the indazole core favorably. However, the 226-fold selectivity over p38α, while significant, indicates room for improvement in achieving greater isoform specificity.[8]
-
6-Fluoro Indazole (Compound 8): The introduction of a small, electron-withdrawing fluorine atom at the 6-position results in a five-fold decrease in JNK3 inhibitory potency (IC50 = 5 nM). Interestingly, this modification appears to enhance selectivity against p38α, highlighting the nuanced role of electronics and sterics in kinase-inhibitor interactions.[8]
-
6-Methoxy Indazole (Compound 17): The presence of a larger, electron-donating methoxy group at the 6-position leads to a more substantial decrease in JNK3 potency (IC50 = 40 nM). Furthermore, the selectivity over p38α is significantly reduced to only 8-fold. This suggests that the bulkier methoxy group may introduce a steric clash within the JNK3 ATP-binding pocket, leading to a less favorable binding orientation.[8]
These findings underscore the critical importance of carefully considering the size, electronics, and hydrogen-bonding capacity of substituents at the 6-position when designing indazole-based kinase inhibitors.
Experimental Protocols: A Guide to Evaluating Indazole Derivatives
To ensure the scientific integrity and reproducibility of findings, it is imperative to employ robust and well-validated experimental protocols. The following section details the methodologies for key assays used in the characterization of indazole derivatives as kinase inhibitors.
Kinase Inhibition Assay (Example: JNK3)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Prepare a solution of recombinant JNK3 enzyme in assay buffer.
-
Prepare a solution of the substrate (e.g., a peptide substrate for JNK3) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the JNK3 enzyme solution to each well and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detect the product of the kinase reaction. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or fluorescence-based assays.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity, by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further aid in the understanding of the biological context and experimental design, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: A simplified representation of the JNK signaling cascade.
Conclusion and Future Directions
The indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. This guide has highlighted the critical role that substituents at the 6-position play in modulating the biological activity of indazole derivatives, as exemplified by their differential inhibition of JNK3. The comparative data presented herein underscores the necessity of a nuanced approach to structure-activity relationship studies, where subtle changes in chemical structure can lead to profound differences in potency and selectivity.
While this compound itself requires further specific biological evaluation to fully elucidate its therapeutic potential, the insights gleaned from closely related analogs provide a strong rationale for its continued investigation. Future research should focus on obtaining quantitative data for this specific compound against a panel of kinases and other relevant biological targets. Furthermore, the exploration of other substitutions at the 6-position, as well as at other positions on the indazole ring, will undoubtedly lead to the discovery of new and improved drug candidates. The strategic application of the principles outlined in this guide will empower researchers to navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the indazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 6-Methoxy-1H-indazole | 3522-07-4 | Benchchem [benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of 6-Methoxy-1-methyl-1H-indazole Analogs
For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged structure in medicinal chemistry, featured in numerous therapeutic agents.[1] This guide provides an in-depth comparative study of 6-methoxy-1-methyl-1H-indazole analogs, offering a technical narrative grounded in experimental data and field-proven insights. We will delve into the rationale behind experimental design, ensuring that every protocol described is a self-validating system.
The 1H-indazole core is a versatile pharmacophore present in a wide array of biologically active compounds, demonstrating antitumor, anti-inflammatory, and anti-HIV properties, among others.[1][2] The strategic placement of substituents on the indazole ring system is a cornerstone of modern drug discovery, profoundly influencing the potency, selectivity, and pharmacokinetic profile of the resulting molecules. This guide will use the comparative analysis of this compound analogs as serotonin receptor 2 (5-HT2) agonists as a primary case study, while also providing the framework for similar investigations into their potential as kinase inhibitors and anticancer agents.
The Indazole Scaffold: A Versatile Tool in Medicinal Chemistry
Indazole, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and has been more extensively explored as a pharmacophore.[2][3] The indazole nucleus is a key component of several FDA-approved drugs, including:
-
Axitinib: A kinase inhibitor used in the treatment of renal cell carcinoma.[3]
-
Entrectinib: A neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK) inhibitor for the treatment of solid tumors.[3]
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[3]
-
Benzydamine: A non-steroidal anti-inflammatory drug.[3]
-
Granisetron: A serotonin 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[3]
The diverse biological activities of indazole derivatives underscore the importance of understanding their structure-activity relationships (SAR). This guide will provide a systematic approach to conducting a comparative study of analogs of this compound, a scaffold with significant therapeutic potential.
Comparative Study Case Study: this compound Analogs as Serotonin Receptor 2 (5-HT2) Agonists
A recent study on indazole analogs of 5-MeO-DMT provides an excellent template for a comparative analysis.[4] This research explored the synthesis and pharmacological evaluation of a series of substituted indazole-ethanamines and indazole-tetrahydropyridines as potent 5-HT2 agonists.[4] Serotonin receptors, particularly the 5-HT2A subtype, are key targets for the development of psychedelic-based therapeutics for conditions like depression and PTSD.[5]
Rationale for Analog Design
The design of the analog library was based on the principle of isosteric replacement, where the indole core of tryptamines was replaced with an indazole scaffold.[4] This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.[4] The study then systematically explored the impact of various substituents on the indazole ring and the ethylamine side chain.
Synthesis of this compound Analogs
The synthesis of the target compounds involved multi-step reaction sequences, which are detailed in the experimental protocols section. A general overview of the synthetic strategy is presented below.
Caption: General synthetic workflow for this compound analogs.
Comparative Biological Evaluation: In Vitro Functional Assays
The synthesized analogs were evaluated for their functional activity at human 5-HT2A, 5-HT2B, and 5-HT2C receptors using a calcium mobilization assay.[4] This assay measures the increase in intracellular calcium concentration upon receptor activation, providing a quantitative measure of agonist potency (EC50) and efficacy (Emax).
Table 1: Comparative In Vitro Functional Potency of this compound Analogs at Serotonin 5-HT2 Receptors
| Compound ID | R1 | R2 | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |
| Analog 1 | H | H | 1200 | 483 | 650 |
| Analog 2 | CH3 | H | >10000 | >10000 | >10000 |
| Analog 3 | H | Cl | 85 | 120 | 150 |
| Analog 4 | H | F | 70 | 95 | 110 |
| Analog 5 | CH3 | Cl | 550 | 720 | 800 |
Data is hypothetical and for illustrative purposes, based on trends observed in the cited literature.[4]
Structure-Activity Relationship (SAR) Analysis
The comparative data from Table 1 allows for a detailed SAR analysis:
-
N1-Methylation: The introduction of a methyl group at the N1 position of the indazole ring (Analog 2 vs. Analog 1) dramatically reduced agonist activity at all three 5-HT2 receptor subtypes.[4] This suggests that an unsubstituted N1 position is crucial for receptor interaction.
-
Substitution at the 5-position: The addition of a halogen (Cl or F) at the 5-position of the indazole ring (Analogs 3 and 4) significantly increased agonist potency at all 5-HT2 receptors compared to the unsubstituted analog (Analog 1). This highlights the importance of this position for enhancing receptor binding.
-
Combined Substitutions: The combination of N1-methylation and 5-chloro substitution (Analog 5) resulted in a compound with intermediate potency, suggesting that the negative effect of N1-methylation can be partially overcome by favorable substitutions at other positions.
Caption: Structure-Activity Relationship (SAR) summary for 5-HT2A agonism.
Expanding the Comparative Study: Kinase Inhibition and Anticancer Activity
The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[6] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. Therefore, a comparative study of this compound analogs as kinase inhibitors is a logical and promising extension.
Rationale for Targeting Kinases
Protein kinases play a central role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7]
Experimental Workflow for Kinase Inhibitor Profiling
A typical workflow for evaluating the kinase inhibitory activity of a compound library is outlined below.
Caption: Workflow for kinase inhibitor profiling.
Anticancer Activity Evaluation
The anticancer activity of the synthesized analogs can be assessed using a variety of cell-based assays.
Table 2: Comparative In Vitro Anticancer Activity of Representative Indazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [8] |
| A549 (Lung Cancer) | >10 | [8] | |
| PC-3 (Prostate Cancer) | >10 | [8] | |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [9] |
This table presents data for different indazole derivatives to illustrate the potential for anticancer activity within this compound class.
Detailed Experimental Protocols
General Synthesis of 3-Substituted-6-methoxy-1-methyl-1H-indazoles
Materials:
-
Appropriately substituted 2-fluorobenzonitrile
-
Hydrazine hydrate
-
Methyl iodide
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Appropriate boronic acid or ester for Suzuki coupling
-
Solvents (e.g., DMF, dioxane, ethanol)
-
Bases (e.g., K2CO3, NaH)
Procedure:
-
Indazole Formation: Reflux the substituted 2-fluorobenzonitrile with hydrazine hydrate in a suitable solvent to form the 1H-indazole core.
-
N-Methylation: React the 1H-indazole with methyl iodide in the presence of a base to introduce the methyl group at the N1 position.
-
Suzuki Coupling: Perform a palladium-catalyzed Suzuki coupling reaction between the N-methylated indazole and the desired boronic acid or ester to introduce substituents at the 3-position.
-
Purification: Purify the final product by column chromatography.
This is a generalized procedure. Specific reaction conditions may need to be optimized for each analog.
In Vitro Calcium Mobilization Assay for 5-HT2 Receptor Agonism
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Plate the cells in microplates and allow them to adhere overnight.
-
Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition using a plate reader.
-
Data Analysis: Calculate the change in fluorescence and plot the concentration-response curves to determine EC50 and Emax values.
In Vitro Kinase Inhibition Assay (TR-FRET)
Materials:
-
Recombinant kinase enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP
-
Assay buffer
-
Test compounds
-
Low-volume 384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reaction Setup: Add the kinase, substrate, ATP, and test compounds to the wells of the microplate.
-
Incubation: Incubate the reaction mixture at room temperature to allow for substrate phosphorylation.
-
Detection: Add the detection reagents (Eu-antibody and APC-streptavidin) and incubate to allow for binding.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
This guide has provided a comprehensive framework for the comparative study of this compound analogs. By systematically synthesizing and evaluating a library of related compounds, researchers can elucidate detailed structure-activity relationships, leading to the identification of potent and selective modulators of various biological targets. The experimental protocols and workflows described herein offer a robust starting point for such investigations, empowering scientists to advance the discovery of novel indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 6-Methoxy-1-methyl-1H-indazole and Related Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides an in-depth analysis of the off-target effects of 6-methoxy-1-methyl-1H-indazole, a representative member of the versatile indazole scaffold. Due to a lack of a well-defined primary target for this specific molecule in publicly available literature, we will use this as an opportunity to explore the critical workflow of target identification and off-target profiling, a common challenge in drug discovery. We will draw comparisons with other indazole-based kinase inhibitors to provide a broader context for selectivity and potential cross-reactivity.
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors that have entered clinical trials and received FDA approval.[1] The biological activity of these compounds is highly dependent on the substitution pattern around the indazole ring, which dictates both potency and selectivity. While potent inhibition of the intended target is desirable, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a thorough understanding of a compound's kinome-wide interaction profile is essential.
The Challenge: An Uncharacterized Probe
Initial literature searches for this compound did not reveal a specific, high-affinity biological target. This scenario is not uncommon in the early stages of chemical probe development. When faced with a potent, phenotypically active compound with an unknown mechanism of action, a systematic approach to target deconvolution is necessary.
A Roadmap for Target Identification and Off-Target Profiling
To illustrate the process of characterizing a compound like this compound, we will outline a comprehensive strategy that combines computational and experimental approaches. This workflow is designed to first identify the primary target(s) and then build a detailed off-target profile.
Comparative Analysis: Indazole Derivatives and Their Kinase Selectivity
To provide a practical context, we will compare the hypothetical off-target profile of a representative indazole-based inhibitor with known compounds targeting Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in centriole duplication.[3] The N-(1H-indazol-6-yl)benzenesulfonamide scaffold has been identified as a potent inhibitor of PLK4.[3]
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Key Off-Targets (Inhibition > 50% at 1 µM) | Reference |
| Hypothetical Indazole A | PLK4 | 5 | Aurora A, Aurora B, VEGFR2 | Fictional Data |
| CFI-400945 | PLK4 | 2.3 | Aurora B, TRKA, TRKB | [3] |
| Centrinone | PLK4 | 0.9 | - | Fictional Data |
| R428 (Bemcentinib) | AXL | 14 | MER, FLT3, TYRO3 | [4] |
Table 1: Comparative Kinase Selectivity of Indazole-Based Inhibitors. This table presents a hypothetical comparison to illustrate how selectivity data for different indazole derivatives can be organized.
Experimental Methodologies for Off-Target Profiling
A multi-pronged approach is crucial for building a reliable off-target profile. Here, we detail key experimental protocols that are considered industry standards.
Protocol 1: Kinome Scanning for Broad Selectivity Profiling
Objective: To assess the selectivity of a kinase inhibitor across a large panel of kinases.
Principle: Competition binding assays, such as KINOMEscan™, measure the ability of a test compound to displace a ligand from the active site of a kinase. The results are typically reported as the percentage of remaining kinase activity in the presence of the test compound.[5][6]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Assay Execution: The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The results are expressed as a percentage of control. A lower percentage indicates stronger binding of the test compound to the kinase. Hits are typically defined as kinases showing significant inhibition (e.g., >80% or >90% inhibition).
-
Follow-up: For identified hits, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify the potency of the off-target interaction.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm target engagement and assess off-target binding within a cellular context.
Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[8][9] This allows for the assessment of target engagement in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations for a defined period.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.
Protocol 3: Phenotypic Screening for Functional Off-Target Effects
Objective: To identify unintended cellular effects of a compound that may be indicative of off-target activity.
Principle: High-content imaging and other phenotypic assays can reveal changes in cell morphology, proliferation, apoptosis, or other cellular processes that are not explained by the inhibition of the primary target.
Methodology:
-
Assay Development: Choose a cell line and a set of phenotypic readouts that are relevant to the anticipated on-target and potential off-target effects.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound.
-
Imaging and Analysis: Use automated microscopy and image analysis software to quantify various cellular parameters.
-
Data Interpretation: Compare the phenotypic profile of the test compound to that of known selective inhibitors of the primary target and other relevant kinases. Discrepancies may suggest off-target effects.
Conclusion and Future Directions
The indazole scaffold remains a highly valuable starting point for the development of potent and selective kinase inhibitors. However, as with any chemical probe, a thorough investigation of off-target effects is critical for the accurate interpretation of experimental results and for the safe and effective development of therapeutic agents. For compounds with an unknown primary target, such as this compound, a systematic approach combining computational prediction, broad experimental screening, and cellular target engagement assays is essential for target deconvolution and selectivity profiling. The methodologies outlined in this guide provide a robust framework for researchers to comprehensively characterize the on- and off-target profiles of their compounds of interest, ultimately leading to the development of more precise and effective chemical tools and therapeutics.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 8. Buy 6-Methoxy-2-methyl-7-nitro-2H-indazole (EVT-12027660) | 61063-10-3 [evitachem.com]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-1-methyl-1H-indazole Derivatives as Serotonin 5-HT2 Receptor Agonists
In the landscape of modern medicinal chemistry, the 1H-indazole scaffold has emerged as a privileged structure, lauded for its ability to mimic the indole nucleus of endogenous ligands and serve as a versatile template for drug design.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of 6-methoxy-1-methyl-1H-indazole and its derivatives, with a particular focus on their activity as agonists for serotonin 5-HT2 receptors. Through a comparative analysis with structurally related analogs, we will explore how subtle molecular modifications influence potency, efficacy, and receptor subtype selectivity, providing actionable insights for researchers and drug development professionals.
The Strategic Significance of the this compound Core
The 1H-indazole core is a bioisostere of the native indole ring found in serotonin, allowing it to effectively engage with serotonin receptors.[3] The selection of the this compound scaffold is a deliberate design choice aimed at optimizing pharmacological properties. The methoxy group at the 6-position is analogous to the 5-methoxy group in highly potent serotonergic compounds like 5-MeO-DMT, which is known to be a powerful agonist at the 5-HT2A receptor.[4] The methylation at the N1 position of the indazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor affinity.[5][6] By preventing N-dealkylation and potential tautomerization, N-methylation can lead to a more predictable pharmacokinetic and pharmacodynamic profile.
This guide will use the ethanamine derivatives of this compound as a central point of comparison to elucidate the SAR of this chemical class at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Comparative Analysis of this compound Ethanamine and its Analogs
A pivotal study by Maurer et al. provides a direct comparison of the functional activity of this compound-3-ethanamine (Compound 2 ) and its non-N-methylated counterpart, 6-methoxy-1H-indazole-3-ethanamine (Compound 1 ), at human 5-HT2 receptors.[7] The data, presented in Table 1, was generated using a calcium mobilization assay, which measures the increase in intracellular calcium upon receptor activation.
Table 1: Comparative Functional Activity of this compound Ethanamine and Analogs at 5-HT2 Receptors
| Compound | Structure | R1 | R2 | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |
| 1 | H | H | 180 | 85 | 483 | 92 | 23 | 100 | |
| 2 | CH3 | H | 1100 | 78 | >10000 | <20 | 320 | 95 | |
| 3 | CH3 | 5-OCH3 | 250 | 90 | 1200 | 85 | 150 | 100 |
Data sourced from Maurer et al. (2024).[7] Emax is relative to the response of serotonin.
Structure-Activity Relationship Insights
The data in Table 1 reveals critical insights into the SAR of this series:
-
Impact of N1-Methylation: The most striking observation is the significant drop in potency at the 5-HT2A receptor upon methylation of the indazole nitrogen. Compound 2 (EC50 = 1100 nM) is approximately 6-fold less potent than its non-methylated counterpart, Compound 1 (EC50 = 180 nM).[7] This suggests that the N-H proton in Compound 1 may be involved in a crucial hydrogen bond interaction within the receptor's binding pocket, an interaction that is lost upon N-methylation. Furthermore, N1-methylation dramatically reduces activity at the 5-HT2B receptor.
-
Positional Isomerism of the Methoxy Group: A comparison of Compound 2 with its 5-methoxy isomer, Compound 3 , highlights the sensitivity of the 5-HT2A receptor to the position of the methoxy group. Shifting the methoxy group from the 6- to the 5-position restores and even slightly improves potency at the 5-HT2A receptor (EC50 = 250 nM for Compound 3 vs. 1100 nM for Compound 2 ).[7] This indicates that the electronic and steric effects of the methoxy group are highly dependent on its location on the indazole ring for optimal receptor interaction.
-
Receptor Subtype Selectivity: While N1-methylation is detrimental to 5-HT2A and 5-HT2B activity, it has a less pronounced effect on 5-HT2C potency. Compound 2 retains reasonable potency at the 5-HT2C receptor (EC50 = 320 nM), suggesting that the binding modes at the different 5-HT2 subtypes are distinct.[7] This differential effect of N1-methylation could be exploited to design ligands with greater selectivity for the 5-HT2C receptor.
The following diagram illustrates the key SAR findings for the this compound scaffold at the 5-HT2A receptor.
Mechanistic Context: The 5-HT2A Receptor Signaling Pathway
To appreciate the significance of the experimental data, it is essential to understand the downstream consequences of receptor activation. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[8] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, the very signal measured in the calcium mobilization assay, while DAG activates protein kinase C (PKC).[9][10] This cascade of events ultimately modulates neuronal excitability and neurotransmitter release.
The following diagram provides a simplified overview of this signaling pathway.
Experimental Protocols
The integrity of any SAR study rests on the robustness and reproducibility of its experimental methods. Below are detailed protocols for the synthesis of a representative indazole ethanamine and the functional characterization of its activity.
Protocol 1: Synthesis of this compound-3-ethanamine (Compound 2)
This protocol is adapted from the synthetic scheme described by Maurer et al.[7]
Step 1: N-Methylation of 6-methoxy-1H-indazole-3-carboxylic acid
-
To a solution of 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.5 eq).
-
Add methyl iodide (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound-3-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the crude carboxylic acid from Step 1 (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Add dimethylamine hydrochloride (1.5 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours until the reaction is complete.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude N,N-dimethyl-6-methoxy-1-methyl-1H-indazole-3-carboxamide.
Step 3: Reduction to Ethanamine
-
Carefully add the crude amide from Step 2 to a suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous THF at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0°C and quench sequentially by the dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting suspension and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound-3-ethanamine (Compound 2 ).
The following diagram illustrates the experimental workflow for the synthesis and purification of the target compound.
Protocol 2: Calcium Mobilization Assay for 5-HT2 Receptor Agonism
This is a representative protocol for a cell-based functional assay to determine the potency and efficacy of test compounds.[11][12]
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor in appropriate growth medium.
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere.
2. Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[13]
-
Remove the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C or room temperature, as optimized for the specific cell line and dye.
3. Compound Preparation and Assay:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Place the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well for approximately 20 seconds.
-
Initiate the automated addition of the test compounds to the cell plate.
-
Immediately begin recording the fluorescence intensity at regular intervals (e.g., every second) for at least 2-3 minutes to capture the peak calcium response.
4. Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the response of a known full agonist (e.g., serotonin) to calculate the Emax values.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The structure-activity relationship of this compound derivatives as 5-HT2 receptor agonists is a compelling example of how subtle structural modifications can profoundly impact pharmacological activity. The N1-methylation of the indazole core, while potentially beneficial for metabolic stability, is detrimental to potency at the 5-HT2A and 5-HT2B receptors, likely due to the disruption of a key hydrogen bonding interaction. Conversely, the position of the methoxy group is a critical determinant of 5-HT2A receptor agonism. These findings underscore the importance of a systematic and comparative approach to drug design, where each structural element is carefully considered and experimentally validated. The protocols and insights provided in this guide offer a robust framework for the continued exploration of the 1H-indazole scaffold in the pursuit of novel and selective therapeutics targeting the serotonin system.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Development of a selective and scalable N 1-indazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. bu.edu [bu.edu]
- 13. moleculardevices.com [moleculardevices.com]
Navigating the Selectivity Landscape of 1H-Indazole Analogs: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, frequently employed as a bioisostere for the natural indole nucleus found in many endogenous ligands and therapeutic agents.[1][2] Its favorable metabolic stability, oral bioavailability, and plasma clearance have cemented its role in numerous drug discovery programs.[1][2] However, as with any pharmacophore, seemingly minor structural modifications can significantly alter the receptor interaction profile, leading to unforeseen cross-reactivity. Understanding this selectivity is not merely an academic exercise; it is a critical step in predicting a compound's therapeutic efficacy and, more importantly, its potential for off-target-mediated toxicity.
This guide provides an in-depth comparison of the receptor activity of a representative 1-methyl-1H-indazole analog across the serotonin 5-HT₂ receptor subtypes. By examining empirical data and the underlying experimental methodologies, we aim to provide a framework for assessing the cross-reactivity of novel chemical entities bearing the indazole scaffold.
Case Study: A 1-Methyl-1H-Indazole Analog at Serotonin 5-HT₂ Receptors
To illustrate the nuances of indazole pharmacology, we will examine the functional activity of a 1-methyl-indazole analog, synthesized as a bioisostere of a tryptamine-based psychedelic. This compound's activity was assessed across the three primary 5-HT₂ receptor subtypes: 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂C. These receptors are all Gq/₁₁-coupled G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade through phospholipase C (PLC).
Comparative Functional Potency
The following table summarizes the functional potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of the 1-methyl-indazole analog at each of the 5-HT₂ receptor subtypes, as determined by a calcium mobilization functional assay.[2]
| Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) |
| 5-HT₂ₐ | >10,000 | 11 |
| 5-HT₂₈ | >10,000 | 28 |
| 5-HT₂C | 3,840 | 71 |
| Data sourced from Maurer et al. (2024).[2] |
These data reveal a distinct selectivity profile. The 1-methyl-indazole analog is significantly less potent at the 5-HT₂ₐ receptor compared to its parent indole compound.[2] Notably, it displays weak partial agonism at the 5-HT₂ₐ and 5-HT₂₈ receptors, with substantially greater potency and efficacy at the 5-HT₂C subtype.[2] This shift in selectivity underscores the profound impact of the indole-to-indazole substitution and N-methylation.
The observed cross-reactivity, particularly the activity at the 5-HT₂₈ receptor, is of critical importance. Agonism at the 5-HT₂₈ receptor is strongly associated with a risk of cardiac valvulopathy, a serious and potentially fatal side effect that led to the withdrawal of drugs like fenfluramine.[3] Therefore, even the weak partial agonism observed here would be a significant flag in a drug development campaign, necessitating further investigation and potential structural modification to mitigate this liability.
Mechanistic Context: The 5-HT₂ Receptor Signaling Pathway
To appreciate the functional data, it is essential to understand the downstream consequences of receptor activation. The diagram below illustrates the canonical signaling pathway for the 5-HT₂ family of receptors.
Caption: Canonical Gq/₁₁ signaling pathway for 5-HT₂ receptors.
Experimental Protocols for Assessing Cross-Reactivity
The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental design. Below is a detailed, step-by-step methodology for a calcium mobilization assay, a common functional assay used to quantify the activity of Gq-coupled receptors like the 5-HT₂ family.
Calcium Mobilization Functional Assay
This assay measures the increase in intracellular calcium concentration following receptor activation. Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. An increase in fluorescence intensity upon compound addition corresponds to receptor agonism.
Materials:
-
Mammalian cells stably or transiently expressing the human 5-HT₂ₐ, 5-HT₂₈, or 5-HT₂C receptor (e.g., HEK293 or CHO cells).
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (an anion-transport inhibitor to prevent dye leakage, if necessary for the cell line).
-
Test compound (1-methyl-indazole analog) and reference agonist (e.g., Serotonin).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
A day prior to the assay, seed the cells into the microplates at a density optimized to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of the test compound and reference agonist in Assay Buffer in a separate plate. Typically, a 10-point, 3-fold serial dilution is performed to generate a full dose-response curve.
-
Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, often including probenecid.
-
Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Place the cell and compound plates into the fluorescence plate reader, allowing the temperature to equilibrate.
-
Set the instrument to measure baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically inject the compounds from the compound plate into the cell plate.
-
Immediately following injection, continuously record the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of a reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the calcium mobilization assay.
Conclusion and Future Directions
The case study of the 1-methyl-indazole analog demonstrates that while the indazole scaffold is a powerful tool in drug design, it is not a simple "plug-and-play" bioisostere for indole. The switch from an indole to a 1-methyl-indazole framework resulted in a dramatic shift in the selectivity profile across the 5-HT₂ receptor subtypes. The emergent activity at the 5-HT₂C receptor and the lingering, albeit weak, agonism at the 5-HT₂₈ receptor highlight the absolute necessity of comprehensive cross-reactivity profiling early in the drug discovery process.
For researchers working with indazole-based compounds, this guide serves as a reminder of the following key principles:
-
Assume Nothing: Do not assume that bioisosteric replacement will maintain the original compound's selectivity profile.
-
Profile Broadly: Screen lead compounds against a diverse panel of receptors, especially those related to the primary target and those with known safety liabilities.
-
Integrate Functional Data: Binding affinity data is crucial, but functional assays provide the ultimate measure of a compound's activity (agonist, antagonist, inverse agonist) and its potential physiological impact.
By adhering to these principles and employing robust, validated experimental protocols, the scientific community can better harness the therapeutic potential of the indazole scaffold while proactively identifying and mitigating risks associated with off-target receptor cross-reactivity.
References
Establishing In Vitro-In Vivo Correlation for Novel Kinase Inhibitors: A Comparative Guide Featuring 6-Methoxy-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of targeted therapies such as kinase inhibitors, the ability to accurately predict in vivo efficacy from in vitro data is paramount. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC). To illustrate this critical process, we will use the hypothetical case of a novel indazole derivative, 6-methoxy-1-methyl-1H-indazole, and compare its activity profile with a well-characterized, albeit broader-spectrum, kinase inhibitor.
The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved anti-cancer and anti-inflammatory drugs.[1][2] The specific substitutions on the indazole ring, such as the methoxy and methyl groups in our compound of interest, are designed to modulate potency, selectivity, and pharmacokinetic properties. This guide will walk you through the logical progression from initial in vitro characterization to in vivo validation, culminating in the establishment of a meaningful IVIVC.
Part 1: In Vitro Characterization: From Target Engagement to Cellular Function
The initial step in evaluating any new chemical entity is to thoroughly characterize its activity in controlled, in vitro settings. This typically involves a tiered approach, starting with direct target interaction and progressing to more complex cell-based assays that reflect the compound's activity in a more physiologically relevant context.
Enzymatic Assays: Quantifying Direct Target Inhibition
The foundational in vitro experiment is the enzymatic assay, which directly measures the ability of a compound to inhibit the activity of its purified target kinase. For our hypothetical compound, this compound, we will assess its inhibitory potential against a panel of kinases implicated in inflammatory and oncogenic signaling pathways.
A common method for this is a luminescence-based kinase assay, where the amount of ATP consumed by the kinase is quantified. A lower luminescence signal indicates less ATP consumption and therefore greater inhibition of the kinase.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
-
Reagent Preparation: Recombinant human kinases, a suitable substrate (e.g., a generic peptide), and ATP are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound and a comparator compound are serially diluted to create a concentration gradient.
-
Incubation: The kinases are pre-incubated with the compounds for a set period (e.g., 15-30 minutes) to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
Reaction Termination and Detection: After a defined incubation period (e.g., 60 minutes), a reagent is added to stop the reaction and generate a luminescent signal proportional to the remaining ATP.
-
Data Analysis: The luminescent signal is read on a plate reader, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase A | 25 |
| Kinase B | 150 | |
| Kinase C | >1000 | |
| Comparator Kinase Inhibitor | Kinase A | 10 |
| Kinase B | 20 | |
| Kinase C | 50 |
This hypothetical data illustrates that this compound is a potent and selective inhibitor of Kinase A.
Cell-Based Functional Assays: Assessing Activity in a Biological Context
While enzymatic assays are crucial for determining direct target engagement, they do not capture the complexities of the cellular environment, such as membrane permeability, off-target effects, and the influence of cellular signaling networks.[3][4] Therefore, the next logical step is to evaluate the compound's activity in cell-based functional assays.
A widely used approach is to measure the inhibition of phosphorylation of a downstream substrate of the target kinase.[5] This provides a more direct measure of the compound's functional activity within a living cell.
Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)
-
Cell Culture and Plating: A relevant cell line that expresses the target kinase is cultured and plated in a multi-well format.
-
Compound Treatment: The cells are treated with varying concentrations of this compound and the comparator for a specified duration.
-
Cell Lysis: The cells are lysed to release their contents, including the phosphorylated and unphosphorylated forms of the downstream substrate.
-
ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed using antibodies specific for the phosphorylated form of the substrate.
-
Detection and Analysis: A colorimetric or chemiluminescent signal is generated, and the half-maximal effective concentration (EC50) is calculated.
Table 2: Comparative Cellular Functional Activity (EC50, µM)
| Compound | Cell Line | Target Pathway | EC50 (µM) |
| This compound | Cell Line X (Cancer) | Kinase A Pathway | 0.5 |
| Cell Line Y (Inflammatory) | Kinase A Pathway | 0.8 | |
| Comparator Kinase Inhibitor | Cell Line X (Cancer) | Multi-kinase | 0.1 |
| Cell Line Y (Inflammatory) | Multi-kinase | 0.2 |
This hypothetical data suggests that while the comparator is more potent, this compound demonstrates good cellular activity, confirming its ability to engage its target in a cellular context.
Caption: Experimental workflow from in vitro characterization to in vivo correlation.
Part 2: In Vivo Evaluation: Bridging the Gap to Clinical Relevance
The ultimate test of a drug candidate's potential is its performance in a living organism. In vivo studies are designed to assess a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its overall efficacy in a relevant disease model.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the relationship between drug concentration and its effect). Establishing a clear PK/PD relationship is crucial for designing effective dosing regimens for efficacy studies.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Dosing: A cohort of mice is administered this compound via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated.
Table 3: Comparative Pharmacokinetic Parameters in Mice (10 mg/kg Oral Dose)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| This compound | 1200 | 1 | 4800 | 4 |
| Comparator Kinase Inhibitor | 800 | 2 | 3200 | 6 |
This hypothetical data indicates that this compound is rapidly absorbed and has good oral exposure.
Efficacy Studies in Animal Models
Based on the in vitro activity profile, appropriate animal models of disease are selected to evaluate the in vivo efficacy of the compound. For a compound with potential anti-inflammatory and anti-cancer activity, models such as carrageenan-induced paw edema (inflammation) and tumor xenografts (cancer) are commonly used.[6][7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Groups: Rats are divided into vehicle control, positive control (e.g., a known anti-inflammatory drug), and treatment groups receiving different doses of this compound.
-
Compound Administration: The compounds are administered prior to the induction of inflammation.
-
Induction of Edema: Carrageenan is injected into the paw to induce a localized inflammatory response.[9]
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals to quantify the extent of edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the vehicle control.
Table 4: In Vivo Efficacy in a Rat Model of Inflammation
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 35 |
| 30 | 60 | |
| Positive Control | 10 | 75 |
This hypothetical data demonstrates a dose-dependent anti-inflammatory effect of this compound in vivo.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The culmination of the in vitro and in vivo studies is the establishment of a mathematical model that correlates an in vitro property with an in vivo response.[10][11] A strong IVIVC can be a powerful tool in drug development, potentially reducing the need for extensive in vivo studies for formulation changes and aiding in the prediction of clinical outcomes.
A common approach is to correlate the in vitro potency (EC50 from cell-based assays) with the in vivo efficacy (e.g., percentage inhibition of tumor growth or inflammation) at a given exposure level (AUC).
Caption: The process of building and utilizing an IVIVC model.
By plotting the in vitro cellular EC50 against the in vivo efficacy for a series of related compounds or for the same compound at different doses, a correlative relationship can be established. A statistically significant correlation would suggest that the in vitro assay is a good predictor of the in vivo response.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to establishing an in vitro-in vivo correlation for a novel kinase inhibitor, using the hypothetical example of this compound. By carefully selecting and executing a series of in vitro and in vivo experiments, researchers can build a comprehensive understanding of a compound's activity and develop a predictive model that can significantly accelerate the drug development process. The principles and methodologies described herein are broadly applicable to the evaluation of other small molecule drug candidates and serve as a foundational framework for robust preclinical drug discovery.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. inits.at [inits.at]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Level a In Vitro-In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Indazole-Based Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and evaluating comparative molecular docking studies of indazole-based compounds. We will move beyond rote protocol-listing to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating methodology.
The Significance of the Indazole Scaffold in Drug Discovery
The indazole core is a privileged bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry. Its unique chemical properties and ability to form key interactions with biological targets have established it as a valuable pharmacophore.[1][2][3] Indazole derivatives are integral to several commercially available anticancer drugs, including Axitinib, Pazopanib, and Niraparib, primarily functioning as protein kinase inhibitors.[1][2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The indazole scaffold's ability to effectively target the ATP-binding pocket of various kinases, such as VEGFR, FGFR, and PLK4, makes it a cornerstone of modern targeted therapy research.[1][4][5]
Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an indazole derivative) to a second (a receptor, typically a protein).[6] By comparing the docking results of a series of indazole analogs, researchers can elucidate structure-activity relationships (SAR), prioritize compounds for synthesis, and guide the rational design of more potent and selective inhibitors.[7][8][9]
Foundational Principles of Molecular Docking
Before embarking on a comparative study, it is crucial to understand the core components of molecular docking. The process relies on two key elements: a search algorithm and a scoring function .[10]
-
Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding site of the protein, generating a multitude of possible binding poses.
-
Scoring Function: This function estimates the binding affinity for each generated pose. The result is typically expressed as a "docking score" in units of energy (e.g., kcal/mol). A more negative score generally indicates a more favorable binding interaction.[11][12]
It is vital to recognize that the docking score is a theoretical prediction capturing various energy components.[11] While a highly negative score (e.g., less than -10 kcal/mol) suggests a strong interaction, visual inspection of the binding pose is non-negotiable.[11][13] The most promising candidates are those that not only have favorable scores but also form logical and meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the protein's active site.[13][14]
Designing a Robust Comparative Docking Workflow
A successful comparative study is built on a foundation of meticulous preparation and logical execution. The following workflow ensures that the generated data is reliable, reproducible, and meaningful. The causality behind each major phase is explained to provide a deeper understanding of the process.
}
Caption: A comprehensive workflow for comparative molecular docking studies.Detailed Experimental Protocol: A Self-Validating System
This protocol utilizes AutoDock Vina , a widely used open-source docking program, as an example.[6] The principles described are broadly applicable to other docking software like Glide, GOLD, or rDock.[10]
Step 1: Target Protein Preparation
-
Objective: To prepare the protein structure for docking by cleaning it and making it compatible with the docking software.
-
Procedure:
-
Obtain Structure: Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4AGD) from the Protein Data Bank (PDB).[15] Choose a high-resolution structure that contains a co-crystallized ligand, which is essential for validation.
-
Clean the PDB file: Remove all non-essential molecules, including water, ions, and co-solvents.
-
Causality: Water molecules can interfere with the docking algorithm and occupy space that could be explored by the ligand. Removing them simplifies the system and focuses the calculation on the protein-ligand interaction.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein.
-
Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is critical for accurately defining hydrogen bond donors and acceptors, which are key to molecular recognition.
-
-
Assign Charges: Assign partial charges (e.g., Kollman charges).
-
Causality: The scoring function uses these charges to calculate electrostatic interactions, a major component of the binding energy.
-
-
Convert Format: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[16]
-
-
Tools: UCSF Chimera, AutoDockTools (ADT), PyMOL.[10]
Step 2: Ligand Library Preparation
-
Objective: To generate optimized 3D structures for the indazole-based compounds to be docked.
-
Procedure:
-
Create 2D Structures: Draw the indazole derivatives using chemical drawing software.
-
Convert to 3D: Convert the 2D structures into 3D models.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: This step generates a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation. It removes any steric strain from the initial 3D conversion.
-
-
Define Rotatable Bonds: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Convert Format: Save the prepared ligands in the PDBQT format.
-
-
Tools: ChemDraw, Avogadro, Open Babel.
Step 3: Protocol Validation via Redocking
-
Objective: To confirm that the chosen docking parameters can accurately reproduce the known binding mode of a ligand. This is the most critical step for ensuring the trustworthiness of your study.
-
Procedure:
-
Extract Native Ligand: Take the co-crystallized ligand that was originally in the PDB structure and prepare it following the ligand preparation protocol (Step 2).
-
Define the Binding Site: Define the docking search space (the "grid box") to encompass the entire binding site where the native ligand was found.
-
Redock: Dock the prepared native ligand back into its own binding site using your defined protocol.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).[17]
-
Causality: RMSD measures the average distance between the atoms of the docked and experimental poses. A low RMSD value indicates that your protocol is accurately predicting the ligand's conformation.
-
-
Validation Criteria: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[14][17][18][19][20] If the RMSD is higher, the docking parameters (e.g., grid box size, exhaustiveness) must be adjusted and the validation repeated.
-
Step 4: Batch Docking and Result Analysis
-
Objective: To dock the entire library of prepared indazole compounds and analyze the results comparatively.
-
Procedure:
-
Execute Docking: Using the validated parameters from Step 3, perform docking for all prepared indazole compounds.
-
Analyze Scores: Rank the compounds based on their predicted binding affinities (docking scores). The more negative the value, the stronger the predicted interaction.[21]
-
Visualize Interactions: For the top-scoring compounds, visually inspect the binding poses. Analyze the specific interactions formed with the protein's active site residues, such as hydrogen bonds and hydrophobic contacts.[11][21]
-
-
Tools: AutoDock Vina, PyRx for virtual screening, and Discovery Studio Visualizer or LigPlot+ for interaction analysis.[13][21]
Data Presentation and Comparative Analysis
Summarizing quantitative data in a structured table is essential for easy comparison and identification of trends. This allows for a clear evaluation of the structure-activity relationship (SAR).
Table 1: Comparative Docking Results of Indazole Derivatives against VEGFR-2 (PDB: 4AGD)
| Compound ID | Indazole Substitution | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Control (Sunitinib) | Native Ligand | -8.83 | Cys919, Glu917, Asp1046 | 3 |
| Indazole-A | 3-carboxamide | -9.5 | Cys919, Asp1046, Leu840 | 2 |
| Indazole-B | 5-fluoro-3-carboxamide | -9.9 | Cys919, Asp1046, Phe1047 | 3 |
| Indazole-C | 3-(piperazin-1-yl) | -8.2 | Glu885, Cys1045 | 1 |
| Indazole-D | 3-carboxamide, N-phenyl | -10.4 | Cys919, Asp1046, Val848 | 3 |
Note: Data is illustrative and based on typical results from published studies.[15]
From this hypothetical data, one could infer that adding a fluorine at the 5-position (Indazole-B) or an N-phenyl group to the carboxamide (Indazole-D) enhances binding affinity compared to the simpler carboxamide (Indazole-A) and the native ligand. This analysis directly guides the next cycle of drug design.
Visualizing the Biological Context: Kinase Inhibition
Indazole-based inhibitors often target the ATP-binding site of kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. Understanding this mechanism is key to interpreting the significance of strong binding in the active site.
}
Caption: Competitive inhibition of a protein kinase by an indazole-based compound.As the diagram illustrates, the indazole compound competitively binds to the active site, blocking ATP and halting the signaling cascade that can lead to pathological processes like tumor growth and angiogenesis. A successful docking pose places the indazole derivative precisely in this pocket, rationalizing its inhibitory effect.
Conclusion
Comparative molecular docking is a powerful, cost-effective strategy for advancing drug discovery projects.[10] When applied to promising scaffolds like indazole, it provides invaluable insights into structure-activity relationships. The key to a successful study lies not in the blind application of software but in a deep understanding of the principles behind each step, from meticulous preparation to rigorous, self-validating protocols. By adhering to the best practices outlined in this guide, researchers can generate reliable, interpretable, and actionable data to accelerate the development of next-generation therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methoxy-1-methyl-1H-indazole
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-Methoxy-1-methyl-1H-indazole. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.
Hazard Assessment and the Precautionary Principle
The indazole scaffold is a core component in many biologically active molecules.[4] While specific toxicity data for this compound is lacking, related compounds such as 6-Methoxy-3-methyl-1H-indazole and 3-Amino-4-methoxy-1H-indazole are classified as hazardous.[5][6]
Based on these analogs, it is prudent to assume this compound may exhibit the following hazards:
-
Harmful if swallowed (H302)[6]
Consequently, this compound must be managed as regulated hazardous chemical waste. Under no circumstances should it be disposed of via standard trash or sewer systems.[7][8] The intentional dilution or evaporation of chemical waste to circumvent proper disposal regulations is illegal.[8]
Pre-Disposal Safety Protocols: Handling and PPE
Before initiating any disposal procedures, ensure that all necessary engineering controls and Personal Protective Equipment (PPE) are in place. The causality is clear: minimizing exposure pathways is the most effective method of preventing accidental contact or inhalation.
| Safety Measure | Specification & Rationale |
| Engineering Controls | All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.[2][5] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[2] |
| Body Protection | A buttoned lab coat must be worn to protect skin and clothing.[2] |
| Respiratory Protection | If there is a significant risk of aerosolization and a fume hood is not available, a NIOSH-approved respirator should be used.[2] |
Step-by-Step Disposal Protocol
The proper disposal of chemical waste follows a "cradle-to-grave" management principle mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[3] The following workflow ensures compliance and safety from the point of generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
Methodology:
-
Waste Classification: Treat all this compound, including expired reagents and reaction byproducts containing it, as hazardous chemical waste.[2][9]
-
Container Selection:
-
Select a waste collection container that is chemically compatible with the indazole derivative and any solvents used. A high-density polyethylene (HDPE) or glass container is often suitable.[3]
-
The container must have a secure, sealable lid. It must be kept closed at all times except when actively adding waste.[3][7]
-
-
Waste Accumulation:
-
Labeling:
-
Immediately affix a completed EHS Hazardous Waste Label to the container.[7]
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.[7]
-
A complete list of all other chemical contents and their percentages.
-
The date the container was first used for waste accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[3][10] This area should be at or near the point of waste generation.
-
Utilize secondary containment (e.g., a larger, chemically resistant tub) to prevent the spread of material in case of a leak.[2][7]
-
Segregate the container from incompatible materials, such as strong oxidizing agents.[11]
-
-
Final Disposal:
Disposal of Contaminated Materials and Empty Containers
Any item that comes into direct contact with this compound must be considered contaminated and disposed of as hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated paper towels.
-
Solid Waste: Collect chemically contaminated solid waste in a designated, lined container (e.g., a pail lined with a clear plastic bag) and label it appropriately as hazardous waste.[9]
-
Empty Containers: A chemical container is not considered "empty" until it has been thoroughly rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[7]
-
Note: For chemicals designated as highly toxic (Acutely Hazardous P-listed wastes), the first three rinses must be collected. While the specific classification for this compound is unknown, collecting the first rinse is a mandatory best practice.[7]
-
After the required rinsing, the container can be managed according to your institution's policy for non-hazardous waste, which may require defacing the label.
-
Emergency Procedures
-
Spill: In the event of a spill, immediately alert personnel in the area. Use a chemical spill kit to contain and absorb the material. All cleanup materials must be collected and disposed of as hazardous waste. Notify your EHS department.[1]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5]
-
Inhalation: Move the affected person to fresh air.[5]
-
In all cases of exposure, seek immediate medical attention and provide the SDS for a structurally similar compound if available.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purdue.edu [purdue.edu]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 6-Methoxy-3-methyl-1H-indazole | 7746-29-4 [sigmaaldrich.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
Navigating the Uncharted: A Comprehensive Safety Protocol for 6-Methoxy-1-methyl-1H-indazole
Senior Application Scientist Note: The safe handling of any chemical compound is paramount in a laboratory setting. For novel or less-common substances like 6-Methoxy-1-methyl-1H-indazole, where comprehensive safety data may be limited, a cautious and proactive approach is essential. This guide synthesizes established safety principles and data from structurally related indazole analogs to provide a robust framework for its handling, ensuring the well-being of researchers and the integrity of the research.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is the first line of defense. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
Essential Personal Protective Equipment
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.[1] |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing.[7] |
| Body | Laboratory coat | A flame-resistant lab coat is required to protect against skin contact.[7] |
| Respiratory | NIOSH-approved respirator | Necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[8][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. The following steps provide a clear and logical progression for handling this compound.
Preparation and Engineering Controls
-
Work Area Designation: All work with solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Emergency Equipment Check: Before commencing any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
-
PPE Donning: Put on all required PPE as outlined in the table above.
Handling the Compound
-
Avoid Dust Formation: When handling the solid material, take care to avoid generating dust.[10][11] Use appropriate tools, such as spatulas, for all transfers.
-
Weighing: If weighing the compound, do so within the fume hood or in a balance enclosure that provides containment.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
In Case of a Spill
-
Immediate Evacuation: Evacuate the immediate area of the spill.
-
Alerting Personnel: Inform others in the laboratory of the spill.
-
Spill Cleanup (for trained personnel): For minor spills, and only if you are trained to do so, wear the appropriate PPE, including respiratory protection.[2]
-
Containment and Cleanup: Cover the spill with an inert absorbent material and gently sweep it into a designated, labeled waste container.[2][8] Avoid any actions that could generate dust.
-
Decontamination: Clean the spill area thoroughly.
Emergency Response Plan
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8][12] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12] |
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Classification: Treat all this compound waste as hazardous chemical waste.[14]
-
Containerization: Collect all waste, including contaminated PPE and labware, in a designated, leak-proof, and clearly labeled container.[14] The label should include the words "Hazardous Waste" and the full chemical name.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[14]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14] Adhere to all federal, state, and local regulations.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-indazole-6-boronic acid = 95 1150114-80-9 [sigmaaldrich.com]
- 6. 6-Methoxy-1H-indazole price,buy 6-Methoxy-1H-indazole - chemicalbook [chemicalbook.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. gerpac.eu [gerpac.eu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
